Ondansetron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGMEQIXOGIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103639-04-9 (mono-hydrochloride dihydrate), 99614-01-4 (mono-hydrochloride) | |
| Record name | Ondansetron [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023393 | |
| Record name | Ondansetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ondansetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water, Very soluble in acid solutions | |
| Record name | Ondansetron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol | |
CAS No. |
99614-02-5 | |
| Record name | Ondansetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ondansetron [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ondansetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ondansetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ONDANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AF302ESOS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ondansetron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ondansetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231-232 °C, 231 - 232 °C | |
| Record name | Ondansetron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ondansetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Receptor Level Pharmacology of Ondansetron
Mechanism of 5-HT₃ Receptor Antagonism
Ondansetron (B39145) functions as a selective antagonist at 5-HT₃ receptors. drugbank.comwikipedia.orgdroracle.ai These receptors are ligand-gated ion channels that, upon activation by serotonin (B10506) (5-hydroxytryptamine or 5-HT), facilitate rapid excitatory neurotransmission. nih.gov By binding to these receptors, this compound prevents serotonin from exerting its effects, thereby blocking the signaling pathways that lead to the sensation of nausea and the act of vomiting. patsnap.comdroracle.ai
Peripheral Actions: Vagal Afferent Nerve Blockade
A significant component of this compound's antiemetic effect is mediated through its actions on the peripheral nervous system. Cytotoxic treatments like chemotherapy and radiotherapy can cause damage to the enterochromaffin cells located in the lining of the small intestine. drugbank.comdroracle.ainih.gov This damage leads to the release of substantial amounts of serotonin. drugbank.comdroracle.ainih.gov The released serotonin then stimulates 5-HT₃ receptors located on the terminals of vagal afferent nerves in the gastrointestinal tract. drugbank.comdroracle.ainih.gov Activation of these peripheral receptors transmits signals via the vagus nerve to the central vomiting system, initiating the vomiting reflex. drugbank.compatsnap.comnih.gov this compound blocks these peripheral 5-HT₃ receptors, thereby preventing the initiation of this reflex from the gastrointestinal tract. drugbank.comanesthesiabuddy.compharmgkb.org
Central Actions: Chemoreceptor Trigger Zone (CTZ) Inhibition
In addition to its peripheral effects, this compound also exerts antiemetic activity through its actions on the central nervous system. The chemoreceptor trigger zone (CTZ), located in the area postrema on the floor of the fourth ventricle in the brainstem, is an area rich in 5-HT₃ receptors and is highly sensitive to emetic substances in the bloodstream. drugbank.compatsnap.comdroracle.ainih.gov Activation of 5-HT₃ receptors in the CTZ contributes to the central signaling that triggers vomiting. drugbank.compatsnap.comdroracle.ai this compound crosses the blood-brain barrier and blocks 5-HT₃ receptors in the CTZ, inhibiting the central activation of the vomiting center. drugbank.compatsnap.comdroracle.ai While both peripheral and central mechanisms contribute, it is thought that the antiemetic action is mediated mostly via antagonism of vagal afferents with a minor contribution from antagonism of central receptors. wikipedia.org
Role of Enterochromaffin Cell Serotonin Release
The release of serotonin from enterochromaffin cells is a critical initiating event in the vomiting reflex, particularly following exposure to chemotherapy or radiation. drugbank.comdroracle.ainih.gov These cells store a large proportion of the body's serotonin. drugbank.comdroracle.ainih.gov When subjected to cytotoxic insults, the integrity of these cells is compromised, leading to the release of serotonin into the local environment. drugbank.comdroracle.ainih.gov This surge in serotonin concentration then acts on the nearby 5-HT₃ receptors on vagal afferents, as described above, to trigger the emetic response. drugbank.comdroracle.ainih.gov this compound's efficacy is directly linked to its ability to block the effects of this released serotonin at the 5-HT₃ receptor level. patsnap.comdroracle.ai
Specificity and Selectivity of 5-HT₃ Receptor Binding
This compound is characterized by its high specificity and selectivity for the 5-HT₃ receptor subtype. drugbank.comwikipedia.orgselleckchem.com This selective binding is key to its therapeutic profile and differentiates it from older antiemetic agents.
Binding Affinity and Kinetics
This compound is a potent and highly selective competitive antagonist at 5-HT₃ receptors. selleckchem.comresearchgate.net Studies have examined its binding characteristics to 5-HT₃ receptors. For instance, in rat cortical membranes, this compound displaced specific binding of a radioligand with a pKi value of 8.70. nih.gov The binding involves interactions with specific residues within the receptor's binding pocket, including a cation-π interaction with tryptophan 183. nih.govpharmgkb.org While this compound demonstrates high affinity for 5-HT₃ receptors, its binding kinetics and the resulting conformational changes in the receptor contribute to its inhibitory effect. nih.govbiorxiv.org
Here is a data table summarizing binding affinity data for this compound and other 5-HT₃ receptor antagonists:
| Compound | Target | pKi (rat cortical membranes) nih.gov | pA₂ (rat vagus nerve) nih.gov | Selectivity Ratio (vs. other receptors) selleckchem.comresearchgate.netnih.gov |
| This compound | 5-HT₃ receptor | 8.70 | 8.63 | ~1000:1 |
| Granisetron (B54018) | 5-HT₃ receptor | 9.15 | 9.44 | ~1000:1 |
| YM060 | 5-HT₃ receptor | 10.48 | 10.27 | Low affinity for other receptors |
| YM114 (KAE-393) | 5-HT₃ receptor | 10.24 | 10.12 | Low affinity for other receptors |
Note: pKi and pA₂ values are measures of binding affinity and antagonist potency, respectively. Higher values indicate greater affinity/potency.
Differentiation from Dopamine (B1211576) Receptor Antagonism
A key characteristic of this compound is its low affinity for dopamine receptors. drugbank.comwikipedia.orgselleckchem.com This differentiates it from some older antiemetic drugs, such as metoclopramide (B1676508), which are potent dopamine receptor antagonists. nih.gov Antagonism of dopamine receptors, particularly D₂ receptors, in the central nervous system can lead to extrapyramidal side effects. nih.gov Because this compound has negligible activity at dopamine receptors, it does not typically cause these types of neurological adverse effects. wikipedia.orgnih.gov This selectivity contributes to its favorable safety profile compared to some other classes of antiemetics. wikipedia.org
Molecular Interactions at the 5-HT₃ Receptor
This compound exerts its antagonistic effect by binding competitively to the orthosteric ligand-binding site of the 5-HT₃ receptor, preventing serotonin from activating the ion channel. nih.govresearchgate.netnih.gov The 5-HT₃ receptor is a ligand-gated ion channel belonging to the Cys-loop family, which includes nicotinic acetylcholine (B1216132) receptors. nih.gov It is typically formed by the assembly of five subunits, with the homomeric 5-HT₃A receptor and heteromeric 5-HT₃AB receptors being the most well-characterized. nih.gov
The binding site for ligands like serotonin and antagonists such as this compound is located in the extracellular domain of the receptor. nih.gov
Cation-π Interactions with Tryptophan Residues (e.g., Trp183)
A critical interaction involved in the binding of this compound to the 5-HT₃ receptor is a cation-π interaction with a conserved tryptophan residue on loop B, specifically Tryptophan 183 (Trp183). nih.govpharmgkb.orgnih.gov This interaction occurs between the pi electron density of the tryptophan residue and the primary amine of the ligand. wikipedia.org Studies using unnatural amino acid mutagenesis have established this cation-π interaction for both this compound and granisetron at Trp183 in the ligand binding pocket of the mouse 5-HT₃A receptor. nih.govnih.govcaltech.edu This interaction is similar to the binding mode of serotonin itself to the 5-HT₃ receptor. pharmgkb.org The azabicyclic ring of granisetron is also located close to Trp183, forming a cation-pi interaction. wikipedia.org
Conformational Changes and Receptor Internalization
Binding of ligands to the 5-HT₃ receptor can induce conformational changes. Agonist binding is associated with a "closure" of Loop C, which caps (B75204) the ligand-binding site and is thought to be part of a mechanism coupling ligand binding to channel opening. nih.govbiorxiv.org While this compound is a competitive antagonist, studies using cryo-electron microscopy have shown that setrons, including this compound, elicit varying degrees of conformational change throughout the channel, suggesting a potential novel mechanism of competitive inhibition. nih.govbiorxiv.org These conformational changes can occur along the channel activation pathway. biorxiv.org
Regarding receptor internalization, studies have shown that unlike palonosetron (B1662849), this compound binding does not cause internalization of the 5-HT₃ receptor. pharmgkb.orgnih.govresearchgate.net Palonosetron has been observed to reduce the level of 5-HT₃ receptor binding, and this down-regulation was not found to be sensitive to inhibitors of endocytosis, suggesting that internalization does not play a role in palonosetron's prolonged inhibition. nih.govresearchgate.net this compound, at tested concentrations, did not show this long-term effect on binding or induce internalization. nih.govresearchgate.net
Off-Target Receptor Interactions and Their Pharmacological Implications
While this compound is known for its high selectivity for the 5-HT₃ receptor, research has indicated that it can interact with other receptors and enzymes, which could have pharmacological implications. drugbank.comdrugbank.comamegroups.org
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Recent research suggests that this compound can act as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netdntb.gov.uaresearchgate.netnih.gov In silico and in vitro studies have demonstrated that this compound is a potent inhibitor of both enzymes. researchgate.netdntb.gov.uaresearchgate.netnih.gov
In vitro studies evaluating inhibitor activities confirmed that this compound inhibits AChE through a non-competitive mechanism and BChE through mixed inhibition. researchgate.netdntb.gov.uanih.gov The half-maximal inhibitory concentration (IC₅₀) values determined were 33 µM for AChE and 2.5 µM for BChE. researchgate.netdntb.gov.uanih.gov Molecular docking studies suggest that interactions between this compound and aromatic residues in the peripheral region of the active site of these enzymes are important for binding. researchgate.netresearchgate.netnih.gov Molecular dynamics simulations have indicated that this compound is highly potent against both enzymes, showing better performance than rivastigmine, a known cholinesterase inhibitor. researchgate.netresearchgate.netnih.gov
These findings suggest that this compound may have potential therapeutic applications related to cholinesterase inhibition, particularly for BChE. researchgate.netdntb.gov.uanih.gov
Here are the IC₅₀ values for this compound's inhibition of cholinesterases:
| Enzyme | Inhibition Type | IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | Non-competitive | 33 |
| Butyrylcholinesterase (BChE) | Mixed | 2.5 |
Data compiled from provided search results. researchgate.netdntb.gov.uanih.gov
This compound has also been demonstrated to bind at other serotonin receptors (beyond 5-HT₃) and to the opioid mu receptor. drugbank.comamegroups.org The clinical relevance of these off-target bindings is not always clear. amegroups.org
Potential Interactions with 5-HT1B and 5-HT1C Receptors
This compound, primarily recognized as a selective antagonist of the 5-HT3 receptor, has also been shown to exhibit binding affinity for other serotonin receptor subtypes, including 5-HT1B and 5-HT1C receptors. This non-5-HT3 receptor binding constitutes a portion of its total binding profile. cambridge.organeskey.com While its primary antiemetic effect is mediated through 5-HT3 receptor antagonism, the potential interactions with 5-HT1B and 5-HT1C receptors suggest a broader pharmacological profile.
Research indicates that this compound binds to 5-HT1B and 5-HT1C receptors in addition to its high affinity for 5-HT3 receptors. amegroups.cnamegroups.orgsemanticscholar.org The clinical relevance of these additional binding interactions is not fully clear. amegroups.cnamegroups.org Studies investigating the effects of serotonergic agents on various physiological responses have sometimes included this compound to explore the involvement of different serotonin receptor subtypes. For instance, in studies examining the activation of the hypophyseal-testicular complex in mice, this compound, a 5-HT3 receptor antagonist, was found to increase initial plasma testosterone (B1683101) levels but blocked activation induced by the presence of receptive females. nih.gov These results, while primarily focused on 5-HT3 receptors, are part of broader investigations into the roles of different serotonin receptor types, including 5-HT1B and 5-HT2C (formerly 5-HT1C), in complex physiological processes. nih.gov
Further research suggests that the effects of 5-HT3 receptor antagonists like this compound might involve pathways independent of 5-HT3 receptors, potentially acting on 5-HT1B and 5-HT1C receptors, among others. nih.govfrontiersin.org This highlights the complexity of this compound's pharmacological actions beyond its primary target. The binding affinity of this compound to these other receptors is generally lower than its affinity for the 5-HT3 receptor. For example, compared to granisetron, which has a much higher binding affinity and selectivity for the 5-HT3 receptor, this compound's affinity is distributed among several receptors, including 5-HT1B and 5-HT1C. semanticscholar.org This difference in receptor binding profiles between this compound and more selective 5-HT3 antagonists like granisetron or palonosetron is a notable pharmacological distinction. amegroups.orgresearchgate.net
Table 1: this compound Binding Profile (Beyond 5-HT3)
| Receptor Type | This compound Binding | Clinical Relevance |
| 5-HT1B | Binds | Not fully clear |
| 5-HT1C (formerly 5-HT2C) | Binds | Not fully clear |
| α1 adrenergic | Binds | Not fully clear |
| mu-opioid | Binds | Not fully clear |
Table 2: Comparison of Receptor Binding Affinity (Illustrative based on text)
| Antagonist | Primary Target | Affinity for 5-HT3 Receptor | Affinity for 5-HT1B/1C Receptors |
| This compound | 5-HT3 | High | Binds (Lower than 5-HT3) |
| Granisetron | 5-HT3 | Very High (more selective) | Little or no affinity |
| Palonosetron | 5-HT3 | Very High (highly selective) | Low affinity |
Advanced Pharmacokinetics and Pharmacodynamics of Ondansetron
Absorption and Bioavailability Dynamics
Ondansetron (B39145) is rapidly absorbed from the gastrointestinal tract following oral administration. Peak plasma concentrations are typically achieved approximately 1.5 hours after a single 8 mg oral dose. nih.govmims.com The absolute bioavailability of oral this compound in healthy subjects ranges from approximately 50% to 70%, with a mean around 60%. nih.govmims.comnih.govmedicines.org.ukmedicines.org.ukresearchgate.net This reduced bioavailability compared to the fraction absorbed is primarily attributed to first-pass metabolism. nih.govnih.govresearchgate.netfda.gov
First-Pass Metabolism and its Saturation
A significant factor influencing the oral bioavailability of this compound is hepatic first-pass metabolism. nih.govnih.govresearchgate.netfda.gov This metabolic process in the liver substantially reduces the amount of drug reaching the systemic circulation after oral ingestion. However, the systemic bioavailability of this compound demonstrates a nonlinear increase with escalating oral doses (e.g., from 8 mg to 64 mg). nih.govmedicines.org.ukfda.gov This suggests a saturation of the first-pass metabolic pathways at higher oral doses, allowing a greater proportion of the administered dose to bypass hepatic metabolism and enter the systemic circulation. nih.govmedicines.org.ukfda.gov
Influence of Administration Route on Systemic Exposure (e.g., Oral vs. Intravenous)
The route of administration significantly impacts the systemic exposure of this compound. Intravenous (IV) administration bypasses the first-pass metabolism, resulting in 100% bioavailability. nih.govresearchgate.net Oral administration, as discussed, is subject to first-pass effects, leading to lower systemic exposure compared to an equivalent IV dose. nih.govnih.govmedicines.org.ukmedicines.org.ukresearchgate.net Studies have shown that equivalent systemic exposure is achieved after intramuscular (IM) and intravenous (IV) administration of this compound. medicines.org.ukmedicines.org.ukaccord-healthcare.asiamedsafe.govt.nzwho.int For example, a 4 mg IV infusion over 5 minutes results in peak plasma concentrations of approximately 65 ng/mL, while intramuscular administration yields peak concentrations of about 25 ng/mL within 10 minutes. medicines.org.ukmedicines.org.uk Despite the differences in bioavailability, oral and IV formulations have demonstrated similar efficacy in managing emetogenic chemotherapy. nih.govwho.int
Impact of Food on Bioavailability
The presence of food in the gastrointestinal tract has a slight enhancing effect on the extent of oral this compound absorption. mims.comnih.govmedicines.org.ukfda.govdrugbank.compharmgkb.orgnih.gov Studies in healthy male subjects have shown that the bioavailability of an 8 mg this compound tablet administered after a standard meal was slightly but significantly greater than in fasted subjects. nih.gov For instance, the mean AUC values were higher in the fed state (201.4 ng.h/mL) compared to the fasted state (172.5 ng.h/mL). nih.gov This suggests that while this compound can be taken without regard to food, its absorption may be marginally improved when taken with a meal.
Metabolic Pathways and Enzyme Systems
This compound undergoes extensive metabolism in the liver, which is the primary route of clearance, accounting for nearly 95% of its elimination from the systemic circulation. nih.govnih.govresearchgate.netnih.gov Less than 5% of the absorbed dose is excreted unchanged in the urine. medicines.org.ukaccord-healthcare.asiamedsafe.govt.nzdrugbank.comnih.gov The metabolism involves multiple enzymatic pathways, primarily hydroxylation on the indole (B1671886) ring, followed by subsequent glucuronide or sulfate (B86663) conjugation. fda.govdrugbank.comnih.gov
| Pharmacokinetic Parameter | Value (approximate) | Notes | Source(s) |
| Oral Bioavailability (Healthy Subjects) | 50-70% (Mean ~60%) | Attributed to first-pass metabolism. Increases nonlinearly with dose. | nih.govmims.comnih.govmedicines.org.ukmedicines.org.ukresearchgate.net |
| Tmax (8 mg oral dose) | 1.5 hours | Time to reach peak plasma concentration. | nih.govmims.com |
| Protein Binding | 70-76% | Moderately bound to plasma proteins. | nih.govmedicines.org.ukmedicines.org.ukresearchgate.netaccord-healthcare.asiamedsafe.govt.nzdrugbank.com |
| Volume of Distribution (Steady State) | 140-160 L | Widely distributed in the body. | nih.govmedicines.org.ukmedicines.org.ukresearchgate.netaccord-healthcare.asiamedsafe.govt.nzdrugbank.com |
| Elimination Half-life | 3-6 hours | Varies with age and hepatic function. | mims.comnih.govmedicines.org.ukmedicines.org.ukaccord-healthcare.asiamedsafe.govt.nzdrugbank.compharmgkb.org |
| Excretion (unchanged in urine) | < 5% | Primarily cleared by hepatic metabolism. | nih.govmedicines.org.ukaccord-healthcare.asiamedsafe.govt.nzdrugbank.comnih.gov |
Minor Role of CYP2D6 and Genetic Polymorphism
CYP2D6 also contributes to the hydroxylation of this compound, although its role is considered minor, mediating approximately 30% of total this compound metabolism. pharmgkb.orgnih.gov The differing contributions of CYP3A and CYP2D6 are attributed to variations in this compound's binding affinity to these enzymes. pharmgkb.org
Genetic polymorphisms in the CYP2D6 gene can impact this compound pharmacokinetics. hee.nhs.ukpharmgkb.orghee.nhs.uk Individuals classified as CYP2D6 ultrarapid metabolizers (UMs) may exhibit decreased exposure and a reduced response to this compound due to increased metabolism and clearance, potentially leading to a higher number of vomiting episodes compared to normal metabolizers (NMs). hee.nhs.ukpharmgkb.org Conversely, the effect of intermediate metabolizer (IM) and poor metabolizer (PM) phenotypes on this compound response is less clear, with some studies suggesting increased exposure but no notable effect on patient response, while others found no effect on efficacy or pharmacokinetic parameters. pharmgkb.org Despite the potential for altered responses in CYP2D6 UMs, dose increases are not typically recommended as adjustments based on this phenotype have not been extensively studied. nih.gov
Conjugation Pathways (Glucuronide and Sulfate)
Following hydroxylation, the hydroxylated metabolites of this compound, including 7-hydroxythis compound and 8-hydroxythis compound, undergo subsequent conjugation. pharmgkb.orgnih.gov The primary conjugation pathways involve the formation of glucuronide and sulfate conjugates. drugbank.comnih.govpfizermedicalinformation.com These conjugated metabolites are major components found in urine. drugbank.com
Distribution and Elimination Characteristics
Protein Binding and Volume of Distribution
This compound is distributed extensively in tissues. nih.gov It binds moderately to plasma proteins, with reported binding ranging from approximately 70% to 76%. nih.govmedscape.commedsafe.govt.nznih.govmedicines.org.uk The steady-state volume of distribution is approximately 140 L to 160 L in adults. drugbank.comnih.govmedsafe.govt.nznih.govmedicines.org.uk In pediatric patients aged 3 to 12 years, the absolute values for clearance and volume of distribution are reduced compared to adults, increasing linearly with weight and approaching adult values by 12 years of age. medsafe.govt.nzmedicines.org.uk
Table 1: this compound Distribution Characteristics
| Characteristic | Value (Adults) | Source |
| Protein Binding | 70-76% | nih.govmedscape.commedsafe.govt.nznih.govmedicines.org.uk |
| Volume of Distribution | ~140-160 L | drugbank.comnih.govmedsafe.govt.nznih.govmedicines.org.uk |
Excretion Pathways (Renal vs. Fecal)
Table 2: this compound Excretion Pathways
| Excretion Pathway | Proportion of Dose | Notes | Source |
| Urine (unchanged) | <10% | drugbank.comnih.govnih.govmedicines.org.uk | |
| Urine (metabolites) | 44-60% | Primarily glucuronide (45%) and sulfate (20%) conjugates | drugbank.commims.commims.com |
| Feces | ~25% | medscape.commims.commims.com |
Elimination Half-life Variability
The elimination half-life of this compound exhibits variability influenced by factors such as age, hepatic function, and potentially, the route of administration. Following oral administration, the plasma half-life typically ranges between 3-6 hours. pharmgkb.orgmedicines.org.uk Intravenous or intramuscular administration results in a similar terminal half-life of about 3 hours, with a steady-state volume of distribution around 140 L. medicines.org.ukgeneesmiddeleninformatiebank.nl
Studies have shown that age can impact this compound clearance, with a decrease observed in both pediatric and adult subjects as age increases. pharmgkb.org Early studies in healthy elderly volunteers indicated a slight age-related decrease in clearance and an increase in half-life; however, considerable inter-subject variability led to overlap in parameters between young and elderly subjects. medicines.org.ukmedsafe.govt.nz More recent population pharmacokinetic analysis suggests that while clearance is related to weight, it is not consistently related to age, with the exception of infants aged 1 to 4 months. medsafe.govt.nz In this younger pediatric population (1 to 4 months), the half-life has been reported to average 6.7 hours, compared to approximately 2.9 hours in patients aged 5 to 24 months and 3 to 12 years. medicines.org.ukmedsafe.govt.nz
Hepatic impairment significantly affects this compound's pharmacokinetics. In patients with severe hepatic impairment, systemic clearance is markedly reduced, leading to prolonged elimination half-lives ranging from 15 to 32 hours. medicines.org.ukmedsafe.govt.nz Oral bioavailability also approaches 100% in these patients due to reduced pre-systemic metabolism. medicines.org.ukmedsafe.govt.nz Renal impairment, on the other hand, appears to have a less significant impact on elimination half-life. In patients with moderate renal impairment, a slight, clinically insignificant increase in half-life (5.4 hours) has been observed, while pharmacokinetics remain essentially unchanged in patients with severe renal impairment requiring hemodialysis. medsafe.govt.nz
The half-life following suppository administration is primarily determined by the absorption rate rather than systemic clearance, averaging approximately 6 hours. medicines.org.uk Gender differences have also been noted, with females showing a small, clinically insignificant increase in half-life compared to males. medicines.org.uk
Below is a table summarizing typical this compound half-life values across different populations and administration routes:
| Population/Condition | Route of Administration | Typical Half-life (hours) | Key Influencing Factors |
| Healthy Adults | Oral | 3-6 | Hepatic metabolism, individual variability |
| Healthy Adults | IV/IM | ~3 | Hepatic metabolism, individual variability |
| Elderly | IV | 6-8 (can be extended) | Age-related decrease in clearance, individual variability drugbank.com |
| Infants (1-4 months) | IV | 6.7 | Age, body water percentage, volume of distribution medsafe.govt.nz |
| Children (5 months-12 years) | IV | ~2.9 | Weight-based dosing, clearance related to weight medsafe.govt.nz |
| Severe Hepatic Impairment | Oral/IV | 15-32 | Markedly reduced hepatic clearance medicines.org.ukmedsafe.govt.nz |
| Moderate Renal Impairment | IV | 5.4 | Reduced systemic clearance and volume of distribution medsafe.govt.nz |
| Severe Renal Impairment | IV | Essentially unchanged | Studied between dialyses medsafe.govt.nz |
| Healthy Adults | Rectal Suppository | ~6 | Absorption rate medicines.org.uk |
Pharmacodynamic Relationship and Efficacy Correlates
This compound exerts its antiemetic effect through selective antagonism of 5-HT₃ receptors. wikipedia.orgmims.com The pharmacodynamic relationship between this compound exposure and clinical efficacy involves complex interactions at the receptor level.
Receptor Occupancy and Clinical Effect
This compound prevents serotonin (B10506) from binding to 5-HT₃ receptors located on vagal afferent nerves in the intestine and in the chemoreceptor trigger zone. pharmgkb.orgnih.gov This blockade reduces vagus nerve signaling and subsequent serotonin release in the brainstem, thereby inhibiting the vomiting reflex. pharmgkb.orgnih.gov
Studies have investigated the relationship between 5-HT₃ receptor occupancy and the antiemetic effect of this compound. This compound has been found to occupy approximately 50% of 5-HT₃ receptors on average, although there are large interindividual differences in receptor occupancy. pharmgkb.orgnih.gov The efficacy of this compound appears to be at least partially correlated with the level of 5-HT₃ receptor occupancy. pharmgkb.orgnih.govresearchgate.net Interindividual differences in the clinical effects of 5-HT₃ receptor antagonists can be evaluated based on receptor occupancy theory. researchgate.net
Lack of Direct Correlation between Plasma Concentration and Efficacy
Despite its well-defined mechanism of action and pharmacokinetic profile, a direct correlation between plasma concentrations of this compound and the level of efficacy has generally not been established. pharmgkb.orggeneesmiddeleninformatiebank.nl Pharmacodynamic factors are considered more likely to influence efficacy than pharmacokinetic factors. pharmgkb.orgresearchgate.net
However, some research suggests a trend towards better protection against treatment failure (defined as multiple emetic episodes) with higher values of area under the curve (AUC), indicating more consistent antiemetic activity at moderate to high systemic exposure. nih.gov For patients receiving lower doses of cisplatin (B142131) (< 95 mg/m²), the risk of emesis was higher in those with the lowest systemic exposure to this compound. karger.com In this group, most patients experienced emesis if the plasma concentration 4 hours after the first dose (C[4h]) was below 20 ng/ml, while emesis did not occur in any patient with C[4h] above 80 ng/ml. karger.com For patients receiving very high doses of cisplatin (> 95 mg/m²), comparable levels of systemic exposure were not entirely effective, suggesting that higher doses of this compound were needed to counteract the greater emetic stimulus. karger.com This indicates a shift in the exposure-response relationship consistent with receptor antagonism. karger.com Nevertheless, reported side effects were not related to exposure in this study. karger.com
This complex relationship highlights that achieving a certain level of receptor blockade, rather than simply a specific plasma concentration, is likely the primary driver of the antiemetic effect.
Stereoselective Pharmacology (R- and S-enantiomers)
This compound is typically marketed as a racemic mixture containing equal amounts of two enantiomers: R-(-)-ondansetron and S-(+)-ondansetron. guidetopharmacology.orgoup.combioline.org.br Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit different pharmacokinetic and pharmacodynamic properties. bioline.org.br
Studies have indicated that the pharmacokinetics of R- and S-ondansetron can be stereoselective. Research in rats showed significant differences in pharmacokinetic parameters such as half-life, AUC, mean residence time, and clearance between the two enantiomers. nih.gov The ratio of R- to S-enantiomer concentration in plasma reached a maximum value, indicating stereoselective disposition or metabolism. oup.comnih.gov Enantiomer inversions between R- and S-ondansetron did not occur in rats. nih.gov
From a pharmacodynamic perspective, the enantiomers can also differ in potency. In vitro studies using guinea-pig ileum suggested that the potency of R-(-)-ondansetron was approximately eightfold higher than that of S-(+)-ondansetron in displacing a 5-HT agonist. oup.com
Furthermore, there is evidence suggesting potential differences in the side effect profiles of the enantiomers. Some studies have indicated that the S-enantiomer of this compound may be responsible for QTc prolongation, while R-ondansetron produced no such effect. bioline.org.br Administration of R-(-)-ondansetron has been associated with avoiding certain adverse effects like headache, constipation, and increases in transaminase levels, which are linked to the racemic mixture. oup.com
Clinical studies have suggested that R-ondansetron may be clinically more potent than the S isomer, with the effective dose potentially being half of the racemate for treating nausea and vomiting. bioline.org.br This stereoselective difference in both efficacy and potential side effects has led to the suggestion that switching to the single R isomer from racemic this compound could offer a potentially safer antiemetic alternative. bioline.org.br Further studies are needed to fully evaluate the CYP2D6 and CYP3A4 genotype-dependent metabolism of this compound enantiomers and their impact on clinical efficacy. oup.comnih.gov
The wide variation in the S-(+)-/R-(-)-ondansetron concentration ratio observed in postoperative patients receiving this compound further supports the indication of stereoselective disposition or metabolism in humans. oup.comnih.gov
Clinical Efficacy and Therapeutic Applications Beyond Antiemesis
Chemotherapy-Induced Nausea and Vomiting (CINV)
CINV remains a significant challenge in cancer treatment, potentially impacting patient adherence and quality of life. iiarjournals.orgfip.orgrch.org.au Ondansetron (B39145) plays a crucial role in managing both the acute and delayed phases of CINV. nih.gov
Efficacy in Acute and Delayed Phases
This compound has consistently shown efficacy in alleviating both acute and delayed phases of CINV. nih.gov Acute CINV typically occurs within the first 24 hours after chemotherapy administration, while delayed CINV begins after 24 hours and can last for several days. fip.orgcdhb.health.nz Studies have reported a significant decrease and delay in acute CINV among patients receiving this compound-based antiemetic therapy. nih.gov While effective for acute CINV, the efficacy for delayed CINV can be more challenging, often requiring combination strategies. openaccessjournals.comfip.orgresearchgate.net
Role in Combination Antiemetic Regimens
This compound is frequently used in combination with other antiemetic medications to provide a more comprehensive strategy for controlling CINV, especially for moderately and highly emetogenic chemotherapy regimens. iiarjournals.orgnih.govnih.gov Combining this compound with corticosteroids, such as dexamethasone (B1670325), has shown superior control of nausea and vomiting compared to this compound alone in some studies. cdhb.health.nzamegroups.cn Recent guidelines often recommend a combination of a 5-HT₃ receptor antagonist like this compound, a neurokinin-1 (NK₁) receptor antagonist (e.g., aprepitant (B1667566) or fosaprepitant), and a corticosteroid for optimal prevention of delayed CINV, particularly with regimens containing carboplatin. iiarjournals.orgnih.gov For instance, a study involving patients receiving moderately emetogenic chemotherapy found that oral this compound after 24 hours was more effective than placebo in preventing delayed nausea and emesis when used as part of a regimen including dexamethasone. ascopubs.org
Here is a table summarizing some findings on this compound in CINV:
| Study/Regimen | Patient Population | Outcome Measured | Key Finding | Citation |
| This compound-based therapy | Adult cancer patients receiving chemotherapy | Acute CINV incidence and delay | Significant decrease and delay in acute CINV. | nih.gov |
| This compound + Dexamethasone | Patients receiving chemotherapy | Nausea and vomiting control | Superior control compared to this compound alone in some studies. | cdhb.health.nzamegroups.cn |
| This compound + Dexamethasone (Oral maintenance) | Patients receiving moderately emetogenic chemotherapy | Delayed nausea and emesis | More effective than placebo in preventing delayed symptoms. | ascopubs.org |
| This compound + Dexamethasone (Delayed CINV) | Chemotherapy patients | Incidence of delayed N/V | Moderately effective in preventing delayed nausea and vomiting. | fip.orgresearchgate.net |
Radiation Therapy-Induced Nausea and Vomiting
Radiotherapy-induced nausea and vomiting (RINV) can significantly impact a patient's quality of life and ability to complete treatment. amegroups.cn The incidence of RINV varies depending on the site and dose of irradiation. cdhb.health.nz this compound is an effective antiemetic for the prophylaxis and treatment of RINV. nih.gov
Studies have demonstrated this compound's efficacy in different radiotherapy regimens, including single-dose, fractionated, total body irradiation (TBI), and hemi-body irradiation. nih.gov For example, in single-dose radiation-induced emesis, this compound provided superior antiemetic control compared to metoclopramide (B1676508). nih.gov Similarly, this compound was found to be significantly more effective than prochlorperazine (B1679090) in patients undergoing fractionated radiotherapy. nih.gov In patients receiving fractionated upper abdominal irradiation, complete control of emesis was achieved in a high percentage of patients treated with this compound. researchgate.net Combination therapy with this compound and dexamethasone has also shown effectiveness in RINV. amegroups.cnnih.gov While this compound is effective, some patients may still experience RINV, and switching to alternative or combination regimens may be necessary. amegroups.cn
Postoperative Nausea and Vomiting (PONV)
PONV is a common adverse event following anesthesia and surgery, affecting a significant percentage of patients. openaccessjournals.comaponvie.com this compound is widely used for the prevention of PONV. openaccessjournals.comoup.comnih.goveuropeanreview.orgnih.gov
Efficacy in High-Risk Populations
This compound has been shown to be particularly effective in preventing early postoperative vomiting in high-risk populations. openaccessjournals.com Patients at moderate to high risk of PONV often have factors such as female gender, non-smoking status, history of PONV or motion sickness, and the use of postoperative opioids. aponvie.comepistemonikos.org In these high-risk groups, this compound significantly reduces the incidence of early postoperative vomiting. openaccessjournals.com While effective as a single agent, combination therapies are often more effective in high-risk patients, especially for preventing nausea and delayed vomiting. openaccessjournals.comepistemonikos.orgscholasticahq.comekja.orgnih.gov
Effectiveness in Early vs. Delayed PONV
This compound is effective in preventing PONV in both early (0-6 hours) and delayed (6-48 hours) phases, although its efficacy may differ between the two. openaccessjournals.comnih.gov Studies have indicated that this compound is most effective in preventing early postoperative vomiting. openaccessjournals.com For delayed PONV, combination therapies are often more effective than this compound alone. openaccessjournals.com Some research suggests that the timing of this compound administration can influence its effectiveness for delayed PONV, with administration closer to the completion of surgery potentially being more effective for preventing late symptoms in prolonged procedures. researchgate.netnih.govupr.edu A systematic review found that antiemetic drugs, including this compound, effectively reduced the incidence of both early and delayed PONV. scholasticahq.com
Here is a table illustrating some data on this compound in PONV:
| Study/Intervention | Patient Population | PONV Incidence (Control/Placebo) | PONV Incidence (this compound) | Key Finding | Citation |
| This compound (various doses) | Patients undergoing major gynecological surgery | 60% (vomiting) | 37% (vomiting) (8mg/16mg) | This compound significantly reduced vomiting compared to placebo. | oup.com |
| This compound (single dose) | Patients after laparoscopic cholecystectomy | Not specified | 36.6% (4mg), 86.6% (8mg) CR | 8mg dose was more effective than 4mg for complete response (no PONV). | europeanreview.org |
| This compound (timing of administration) | High-risk patients undergoing prolonged ambulatory plastic surgery | Early: >0.05 (no significant difference), Late Nausea: 30%, Late Vomiting: 17% | Early: >0.05 (no significant difference), Late Nausea: 20%, Late Vomiting: 8% | Late administration more effective for preventing late PONV. | researchgate.netnih.govupr.edu |
| This compound vs. This compound + Dexamethasone | Patients undergoing general anesthesia | 38.6% (this compound alone) | 13.9% (this compound + Dex) | Combination therapy significantly reduced PONV incidence in the first 6 hours. | scholasticahq.com |
Other Established and Investigational Therapeutic Uses
Gastroenteritis-Induced Vomiting
This compound has been investigated for its effectiveness in managing vomiting associated with acute gastroenteritis, particularly in pediatric patients. Acute gastroenteritis is a common childhood illness characterized by vomiting, diarrhea, and dehydration. mdpi.comnihr.ac.uk Vomiting can complicate oral rehydration therapy, potentially leading to the need for intravenous rehydration. mdpi.comnihr.ac.uk
Several studies have assessed the use of this compound in this context. A randomized, double-blind, placebo-controlled trial involving children aged 3 months to 15 years with acute gastroenteritis found that a single intravenous dose of this compound significantly induced vomiting cessation compared to placebo. mdpi.com A systematic review and meta-analysis of four randomized controlled trials (RCTs) involving 540 participants indicated that children receiving this compound were more likely to stop vomiting after the first dose within the first hour compared to those given a placebo (risk ratio [RR] 1.49, 95% confidence interval [CI] 1.17 to 1.89). nihr.ac.uk This review also noted a reduction in the risk of oral rehydration therapy failure in those who took this compound. nihr.ac.uk Another network meta-analysis of 19 RCTs concluded that this compound was significantly more effective than placebo in achieving cessation of vomiting in pediatric acute gastroenteritis, suggesting it could be the preferred antiemetic in this population and potentially reduce the need for intravenous rehydration and hospitalization. researchgate.net However, some reviews have concluded that there is insufficient evidence to recommend the routine use of this compound for vomiting during acute gastroenteritis in children, despite some observed clinical benefits, highlighting the need for further well-conducted trials. nih.gov
Data from a meta-analysis of four RCTs (n=490) on the use of this compound for vomiting in acute gastroenteritis in children showed a greater likelihood of vomiting cessation during the first hours in the this compound group compared with the placebo group (RR 1.33, 95% CI: 1.33, 1.50, p<0.00001). nih.gov The number needed to treat (NNT) for this effect was 5 (95% CI: 4, 8). nih.gov The this compound group also showed a reduction in the risk of intravenous rehydration compared with the placebo group (RR 0.42, 95% CI: 0.27, 0.67, p=0.0003), with an NNT of 7 (95% CI: 5, 14). nih.gov
| Outcome | Risk Ratio (95% CI) | p-value | NNT (95% CI) |
| Cessation of vomiting (first hours) | 1.33 (1.33, 1.50) | <0.00001 | 5 (4, 8) |
| Risk of intravenous rehydration | 0.42 (0.27, 0.67) | 0.0003 | 7 (5, 14) |
| Cessation of vomiting (24 hours) | 1.22 (0.89, 1.67) | Not reported | Not reported |
| Risk of hospitalization | 0.6 (0.2, 1.4) | Not reported | Not reported |
| Return visits to the emergency department | 1.14 (0.74, 1.76) | Not reported | Not reported |
*Based on data from a meta-analysis of RCTs nih.govresearchgate.net. Note: Some outcomes showed no statistically significant difference between groups.
Off-Label Psychiatric Indications
This compound has been explored for various off-label psychiatric indications, often based on the understanding of the role of 5-HT₃ receptors in modulating neurotransmitter systems involved in mood, anxiety, and motor control. cambridge.orgresearchgate.net The level of evidence supporting the use of this compound in these off-label indications is variable. cambridge.orgresearchgate.net
Selective Serotonin (B10506) Reuptake Inhibitor (SSRI)-Related Nausea
Nausea is a common side effect associated with the use of SSRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs), believed to be due to excessive stimulation of 5-HT₃ receptors. cambridge.orgnih.gov This side effect can occur in a significant percentage of patients early in treatment and may persist in some. cambridge.orgnih.gov "Setrons," including this compound, are thought to help alleviate SSRI-induced nausea by blocking postsynaptic 5-HT₃ receptors. cambridge.orgnih.gov While this compound is primarily an antiemetic, its mechanism of action makes it a plausible agent for managing this specific type of treatment-emergent nausea. cambridge.orgnih.gov A systematic review and meta-analysis on the efficacy and safety of 5-HT₃ receptor antagonists as augmentation with SSRIs in treating obsessive-compulsive disorder (OCD) noted that SSRIs commonly produce digestive side effects like nausea and vomiting, and that 5-HT₃ antagonists can antagonize these effects, making them more tolerable. nih.gov
Bulimia Nervosa (Vagal 5-HT₃ Receptor Modulation)
This compound has shown some efficacy in the treatment of bulimia nervosa in small trials. cambridge.orgclinicsearchonline.orgresearchgate.net It has been hypothesized that this compound may act on vagal 5-HT₃ receptors to help normalize dysfunctional patterns of meal termination and satiety that may result from aberrant vagal serotonergic neural activity in individuals with bulimia nervosa. cambridge.orgclinicsearchonline.org In a randomized, double-blind, placebo-controlled study involving patients with severe and chronic bulimia nervosa, treatment with this compound resulted in a significant reduction in weekly binge/vomit frequencies compared to placebo. researchgate.net The this compound group also showed improvement in other indicators of disease severity, such as the time spent engaging in bulimic behaviors. researchgate.net
In one randomized, double-blind, placebo-controlled study, patients with severe bulimia nervosa receiving this compound (24 mg daily) for 4 weeks had a mean weekly binge/vomit frequency of 6.5 (SD 3.9) during the 4th week of treatment, compared to 13.2 (SD 11.6) in the placebo group (estimated difference 6.8, 95% CI 4.0-9.5; p<0.0001). researchgate.net The time spent engaging in bulimic behaviors decreased by an average of 7.6 hours per week in the this compound group, versus 2.3 hours in the placebo group (estimated difference 5.1, 95% CI 0.6-9.7). researchgate.net
| Outcome | This compound (Mean ± SD) | Placebo (Mean ± SD) | Estimated Difference (95% CI) | p-value |
| Weekly Binge/Vomit Frequency | 6.5 ± 3.9 | 13.2 ± 11.6 | 6.8 (4.0, 9.5) | <0.0001 |
| Time in Bulimic Behaviors (h) | Decrease of 7.6 | Decrease of 2.3 | 5.1 (0.6, 9.7) | Not reported |
*Data from a randomized, double-blind, placebo-controlled study researchgate.net.
Panic Disorder and Anxiety Symptoms
The potential role of this compound in the treatment of panic disorder and anxiety symptoms has been investigated, although the findings are somewhat conflicting. cambridge.orgfrontiersin.orgnih.gov In a randomized, double-blind, placebo-controlled study, this compound showed a significant reduction in anxiety symptoms, as measured by the Hamilton Anxiety Rating Scale (HARS) score, compared to placebo in participants with panic disorder. cambridge.orgfrontiersin.org This multicenter study involving 54 participants suggested promise for this compound in this indication. cambridge.org However, other research has been more conflicting regarding this compound's effectiveness for anxiety. nih.gov One study found that this compound pretreatment did not block the behavioral effects of pentagastrin, an anxiogenic drug, in patients with panic disorder and social phobia, and in fact, tended to exaggerate them. nih.govnih.gov This suggests that pentagastrin's behavioral effects may not be mediated by 5-HT₃ receptors. nih.gov
Tardive Dyskinesia and Parkinsonian Dyskinesia
This compound has been explored for its potential in treating movement disorders such as tardive dyskinesia and Parkinsonian dyskinesia. Tardive dyskinesia is a neurological disorder characterized by involuntary movements, often associated with long-term use of antipsychotic medications. psychiatryonline.orgoatext.com Parkinsonian dyskinesia, particularly L-DOPA-induced dyskinesia, is a common complication of Parkinson's disease treatment. researchgate.net
An open-label study involving twenty patients with schizophrenia who had neuroleptic-induced tardive dyskinesia demonstrated that administration of this compound resulted in a statistically significant improvement in tardive dyskinesia and psychotic symptoms over 12 weeks. cambridge.orgpsychiatryonline.orgpsychiatryonline.org The mean severity score of tardive dyskinesia decreased significantly during the study. psychiatryonline.orgpsychiatryonline.org A clinically significant improvement, defined as a reduction of 75% or greater in the Abnormal Involuntary Movement Scale (AIMS) total score, occurred in a notable percentage of patients. psychiatryonline.orgoatext.com
Research in animal models has also investigated the effects of this compound on dyskinesia. Co-administration of this compound with levodopa (B1675098) was effective in attenuating dyskinesia in the hemi-parkinsonian rat model, supporting the anti-dyskinetic efficacy of 5-HT₃ antagonists. cambridge.orgresearchgate.net Studies in the 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease showed that this compound reduced the severity of L-DOPA-induced dyskinesia. researchgate.net this compound also enhanced the anti-parkinsonian action of L-DOPA in this model. researchgate.net
| Outcome | Baseline Mean AIMS Score | Week 12 Mean AIMS Score | Percentage Reduction |
| Tardive Dyskinesia Severity (AIMS total) | Not specified in snippets | Significant reduction | 78% (in responders) |
*Based on data from an open-label study psychiatryonline.orgoatext.compsychiatryonline.org.
Cerebellar Tremors
Research has investigated the effect of this compound on cerebellar tremors. An early placebo-controlled, double-blind, crossover study involving 20 patients with cerebellar tremor due to multiple sclerosis, cerebellar degeneration, or drug toxicity explored the impact of a single intravenous dose of this compound. nih.govnih.gov The study assessed changes in spiral copying (a writing task) and the timed completion of a nine-hole peg test. nih.gov Thirteen out of 19 patients showed improvement in spiral copying after receiving this compound compared to their baseline performance. nih.gov Patients also completed the nine-hole peg test in less time after this compound administration compared to placebo, although this difference was not statistically significant (P = 0.08). nih.gov Twelve patients reported a functional improvement in their tremor with this compound treatment, whereas none reported improvement with placebo. nih.gov
However, a more recent open-label study reportedly failed to replicate these findings. mdpi.comsemanticscholar.org It is noted that the initial trial included patients with cerebellar tremor of various etiologies, not solely multiple sclerosis, suggesting the need for caution in interpreting its results. mdpi.com Another preliminary study in four patients with ataxia from traumatic brain injury, using a placebo-controlled, double-blind, crossover design, showed a trend towards improvement in tests of lower extremity ataxia with this compound but did not consistently improve scores across all tested areas. tandfonline.com
Tinnitus (Alpha-9 and Alpha-10 Receptor Blockade Hypothesis)
Beyond its well-established 5-HT₃ receptor antagonism, this compound is also known to block alpha-9 and alpha-10 receptors. nih.govresearchgate.net This action has led to the hypothesis that this compound might increase cochlear sensitivity to external stimuli and potentially alleviate tinnitus. nih.govresearchgate.net
A randomized, double-blind, placebo-controlled study involving 60 patients with subjective tinnitus (with or without hearing loss) investigated the effect of this compound over 4 weeks. researchgate.net The study aimed to assess the impact of this compound on tinnitus symptoms. researchgate.net However, one summary of research indicates that no improvement in tinnitus was observed under medication in one study, and the intensity even significantly increased. researchgate.net The use of pharmacotherapy in reducing the severity of tinnitus is not strongly supported by prospective, randomized, placebo-controlled clinical trials, and while various drugs have shown effectiveness in some studies, the clinical evidence remains limited. researchgate.net
Cholestasis-Associated Pruritus
Pruritus associated with cholestasis can be a challenging symptom. Serotonin has been implicated as a possible mediator in this condition, suggesting that 5-HT₃ antagonists like this compound might offer therapeutic benefit. nih.govnih.gov
Several studies have explored the use of this compound for cholestatic pruritus, with mixed results. A systematic review included five randomized controlled trials examining this compound versus placebo for cholestatic or uremic pruritus. nih.gov Three of these studies showed no benefit of this compound over placebo. nih.gov However, two studies in cholestatic pruritus indicated small reductions in pruritus, although their clinical significance was questionable. nih.gov
One double-blind placebo-controlled crossover study in 14 patients with cholestatic pruritus secondary to chronic liver diseases found that 5 out of 13 patients reported a lower itch score with this compound compared to placebo. medicaljournalssweden.se In this study, the use of this compound in 14 patients reduced pruritus by 27% on the Visual Analog Scale (VAS), compared with 5% for the placebo (p = 0.033). medicaljournalssweden.se Another study found that this compound and ursodeoxycholic acid both decreased pruritus (defined as a VAS reduction ≥ 3) in 52% of patients. medicaljournalssweden.se
Conversely, a double-blind placebo-controlled trial in 19 patients comparing this compound (8 mg/day) and placebo found no significant difference in the reduction in mean pruritus burden over a 5-day treatment period compared to baseline. medicaljournalssweden.se In this trial, the reduction was -21% in the this compound group and -22% in the placebo group. medicaljournalssweden.se An earlier single-blind crossover placebo-controlled trial in 10 patients with cholestatic pruritus showed that intravenous this compound reduced itch significantly within 30 minutes, with a mean decrease in VAS score of 90% after 2 hours, lasting up to 6 hours, while placebo had minimal effect. medicaljournalssweden.se
Despite some reports suggesting efficacy, a systematic review concluded that this compound demonstrated negligible effect on cholestatic or uremic pruritus based on the limited studies available. nih.gov The lack of correlation between subjective pruritus scores and objective scratching activity in some studies highlights the importance of including objective endpoints in trials. researchgate.net
Opioid-Induced Pruritus
Opioid-induced pruritus is a known side effect of opioid administration, particularly with neuraxial opioids. brieflands.comekb.eguq.edu.au Various mechanisms have been suggested, including the involvement of central µ-opiate receptors and potential interaction with the serotonergic system. brieflands.comekb.egmedcraveonline.comnih.gov The high density of both mu-opioid and 5-HT₃ receptors in the dorsal spinal cord and trigeminal nerve nucleus supports the possibility of interaction. ekb.egnih.gov
Studies on the effectiveness of 5-HT₃ receptor antagonists like this compound in preventing opioid-induced pruritus have yielded controversial results. brieflands.com Some investigators have reported positive effects, while others have found them inefficient. brieflands.com
A systematic review of 15 randomized controlled trials indicated that prophylactic treatment with an intravenous bolus dose of 5-HT₃ receptor antagonists might lead to a significant decrease in the incidence and intensity of pruritus after neuraxial opioid administration, particularly when morphine is used, but not with lipophilic opioids like fentanyl or sufentanil. ekb.egmedcraveonline.com This review also found a significant decrease in the use of rescue medication for pruritus. medcraveonline.com
Specific study findings include:
this compound decreased opioid-induced pruritus in orthopedic patients from 70% to 30% in one study. brieflands.com
Prophylactic this compound reduced the incidence of pruritus in non-pregnant patients in one study (34% in the this compound group vs. 66% in the control group). brieflands.com
this compound decreased the severity of pruritus due to intrathecal morphine after cesarean section by 80% in one study. brieflands.com
Prophylactic intravenous this compound reduced the incidence of intrathecal morphine-induced pruritus in patients undergoing cesarean delivery in one study. brieflands.com
In a study comparing this compound, gabapentin, and mirtazapine (B1677164) for intrathecal morphine-induced pruritus, the incidence of pruritus was significantly less frequent in the this compound group (55%) compared to the placebo group (70%). nih.gov
A study in parturients undergoing cesarean section with intrathecal morphine found that prophylactic this compound significantly reduced the incidence, severity, and necessity of treatment for pruritus compared to placebo (16% vs 88%). uq.edu.au
However, some studies have not shown a benefit. One study found that prophylactic intravenous this compound did not reduce the incidence of itching induced by intrathecal sufentanil. brieflands.com Another study concluded that this compound (8mg) was less effective than nalbuphine (B1235481) (4mg) for the treatment of intrathecal morphine-induced pruritus after cesarean section, although this compound did show some ability to alleviate pruritus in 53% of cases in that study. ekb.eg
Prevention of Hypotension During Spinal Anesthesia
Spinal anesthesia can lead to hypotension, a common challenge particularly in procedures like cesarean sections. gmedicine.deimpactfactor.org The mechanism involves sympathetic blockade causing vasodilation and potentially the activation of the Bezold-Jarisch reflex, which involves peripheral 5-HT₃ receptors. centerwatch.comnih.gov This has led to the investigation of this compound, a 5-HT₃ receptor antagonist, for preventing spinal anesthesia-induced hypotension. gmedicine.decenterwatch.comnih.gov
Multiple clinical trials and meta-analyses have explored this application. A systematic review and meta-analysis of 25 randomized controlled trials involving 2536 patients found that this compound significantly decreased the incidence of hypotension (RR = 0.65, 95% CI 0.53–0.80, p < 0.01) and bradycardia following spinal anesthesia. nih.gov Patients treated with this compound also had a reduced need for vasopressor administration. nih.gov
Specific study findings include:
A randomized, double-blind, placebo-controlled trial in 103 elective cesarean section patients found that this compound significantly reduced hypotension and vasopressor use compared to placebo. impactfactor.org Hypotension occurred in 44.2% of the this compound group versus 72.5% in the placebo group (p < 0.01). impactfactor.org Vasopressors were required by 36.5% of the this compound group compared to 66.7% of the placebo group (p < 0.05). impactfactor.org
A prospective clinical trial in 120 pregnant women undergoing elective cesarean section showed that the this compound group had a significant reduction in systolic and diastolic blood pressure at several intervals immediately following the spinal block compared to the saline group. gmedicine.de However, this effect appeared transient and not sustained throughout the surgery. gmedicine.de
A randomized, double-blind trial in non-obstetric surgeries found that prophylactic intravenous this compound resulted in a significantly lower rate of spinal anesthesia-induced hypotension compared to placebo, particularly in elderly patients (aged 60 years or older). nih.gov In elderly patients, hypotension occurred in 27.8% of the this compound group versus 76% in the placebo group (OR = 0.12; 95% CI 0.03 to 0.48; p = 0.003). nih.gov
These findings suggest that this compound can be effective in reducing the incidence of hypotension and the need for vasopressors during spinal anesthesia, with a potentially greater benefit in elderly patients. impactfactor.orgnih.govnih.gov
Potential in Critical Illness (e.g., Sepsis, Acute Kidney Injury, Acute Respiratory Distress Syndrome)
There is accumulating evidence suggesting potential benefits of this compound in critical illness, possibly due to its anti-inflammatory effects. frontiersin.orgnih.gov Bioinformatics analysis and experimental studies have explored the mechanisms of this compound's action against conditions like acute kidney injury (AKI), sepsis, and acute respiratory distress syndrome (ARDS). frontiersin.orgnih.gov
Research indicates that the pathway of neutrophil extracellular traps (NETs) formation is statistically significantly involved in the action of this compound against AKI, sepsis, and ARDS. frontiersin.orgnih.govfrontiersin.org Common drug-disease intersection targets in the NETs formation pathway for these critical illnesses include toll-like receptor 8 (TLR8), mitogen-activated protein kinase-14 (MAPK14), nuclear factor kappa-B1 (NFKB1), neutrophil elastase (NE), and myeloperoxidase (MPO). frontiersin.orgnih.govfrontiersin.org Studies have shown that this compound treatment can significantly reduce key proteins involved in NETs formation (NE, MPO, and PAD4) and decrease inflammatory factors (IL-6, IL-1β, TNF-α, and CXCR4) in LPS-stimulated rat neutrophils. frontiersin.orgnih.govfrontiersin.org These findings suggest that this compound's effects in critical illness may be linked to the suppression of neutrophil-associated inflammatory processes. frontiersin.orgnih.gov
Retrospective studies have investigated the association between this compound use and outcomes in critically ill patients. An analysis based on the MIMIC-IV database found that this compound use was associated with a reduced risk of death in critical patients with AKI. frontiersin.orgnih.govresearchgate.netresearchgate.net A study of 51,342 ICU patients also found that early this compound application was protective against in-hospital mortality in ICU patients. frontiersin.orgnih.govresearchgate.netresearchgate.net For critical patients with AKI and sepsis, potentially favorable effects of this compound on reduced in-hospital mortality have been shown. frontiersin.orgnih.govresearchgate.netresearchgate.net Administration of this compound (≥8 mg within 48 hours of admission) was correlated with an adjusted hazard ratio for 30-day all-cause mortality in ICU-admitted COVID-19 patients. frontiersin.orgnih.govresearchgate.netresearchgate.net
Another study indicated that this compound exposure might be associated with lower in-hospital, 28-day, and 90-day mortality rates in critically ill patients with sepsis, suggesting it might help improve the prognosis of these patients. researchgate.net Comparative studies have also suggested that this compound was associated with a decrease in death within 90 days of ICU admission, independent of AKI status, an effect not observed with other antiemetics. researchgate.net
These findings suggest a potential role for this compound as an adjunctive therapy in critical illness, possibly through its anti-inflammatory effects and influence on NETs formation, with observed associations with reduced mortality in retrospective studies.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 4595 |
Data Tables
Table 1: Effect of Intravenous this compound on Cerebellar Tremor (Spiral Copying)
| Treatment | Patients with Improved Spiral Copying (n/N) | P-value |
| This compound | 13/19 | 0.00024 |
| Placebo | 1/19 |
*Data derived from a placebo-controlled, double-blind, crossover study. nih.gov
Table 2: Effect of this compound on Pruritus in Cholestasis (VAS Reduction)
| Study | This compound VAS Reduction (%) | Placebo VAS Reduction (%) | P-value |
| Müller et al. | 27 | 5 | 0.033 |
| Jain et al. | ≥ 3 in 52% of patients | Not specified | |
| Double-blind trial (19 patients) | -21 | -22 | No significant difference |
| Schwörer et al. (IV) | 90 (at 2 hours) | -1.3 | < 0.05 |
*Data compiled from various studies on cholestatic pruritus. medicaljournalssweden.se
Table 3: Effect of Prophylactic this compound on Opioid-Induced Pruritus Incidence
| Study | This compound Pruritus Incidence (%) | Control/Placebo Pruritus Incidence (%) |
| Orthopedic patients (reduction from baseline) | 30 | 70 (baseline) |
| Non-pregnant patients | 34 | 66 |
| Intrathecal morphine after cesarean section (severity reduction) | 80 (severity reduction) | Not specified |
| Intrathecal morphine-induced pruritus (comparison with placebo) | 55 | 70 |
| Intrathecal morphine in parturients undergoing cesarean section | 16 | 88 |
*Data compiled from various studies on opioid-induced pruritus. brieflands.comuq.edu.aunih.gov
Table 4: Effect of this compound on Spinal Anesthesia-Induced Hypotension
| Study | This compound Hypotension Incidence (%) | Placebo Hypotension Incidence (%) | P-value |
| Elective Cesarean Section (103 patients) | 44.2 | 72.5 | < 0.01 |
| Non-obstetric surgery (Elderly subgroup) | 27.8 | 76 | 0.003 |
| Meta-analysis (25 RCTs) | Reduced incidence (RR = 0.65) | Baseline incidence | < 0.01 |
*Data compiled from studies on spinal anesthesia-induced hypotension. impactfactor.orgnih.govnih.gov
Table 5: Association of this compound Use with Mortality in Critically Ill Patients
| Patient Population | This compound Use Association with Mortality | Source Type |
| Critical patients with AKI | Reduced risk of death | Retrospective analysis frontiersin.orgnih.govresearchgate.netresearchgate.net |
| ICU patients (early application) | Protective against in-hospital mortality | Study of 51,342 patients frontiersin.orgnih.govresearchgate.netresearchgate.net |
| Critical patients with AKI and Sepsis | Potentially favorable effects on reduced in-hospital mortality | Studies frontiersin.orgnih.govresearchgate.netresearchgate.net |
| ICU-admitted COVID-19 patients | Correlated with adjusted HR for 30-day all-cause mortality (≥8 mg within 48h) | Study frontiersin.orgnih.govresearchgate.netresearchgate.net |
| Critically ill patients with sepsis | Associated with lower in-hospital, 28-day, and 90-day mortality | Retrospective study researchgate.net |
*Data compiled from studies on this compound in critical illness.
Adverse Event Profiles and Safety Considerations in Research
Cardiac Electrophysiology and QTc Prolongation
Ondansetron (B39145) has been shown in research studies to affect cardiac electrophysiology, specifically by prolonging the QT interval in a dose-dependent manner. nih.govnih.gov This prolongation of the corrected QT (QTc) interval can create a risk for developing Torsades de Pointes, a potentially fatal cardiac arrhythmia. nih.govmedlineplus.gov
A thorough QT study mandated by the U.S. Food and Drug Administration (FDA) demonstrated that the effect on the QTc interval is directly related to the dose of this compound administered. nih.gov For instance, a single 32 mg intravenous dose resulted in a maximum mean QTc prolongation of 19.5 to 20 milliseconds (msec) from placebo after baseline correction. nih.govmums.ac.ir In contrast, a lower 8 mg intravenous dose produced a smaller maximum mean difference of 5.6 to 6 msec. nih.govmums.ac.ir This dose-dependent relationship is a critical finding in understanding the cardiac risk profile of the compound. nih.govmums.ac.ir
Further studies in specific patient populations have corroborated these findings. A prospective, observational study involving hospitalized patients with heart failure or acute coronary syndromes found that a 4 mg intravenous dose of this compound prolonged the QTc interval by a mean of 19.3 msec up to 120 minutes after administration. frontiersin.orgfda.gov In this high-risk group, a significant percentage of patients (31% in the heart failure group and 46% in the acute coronary syndromes group) met the gender-specific criteria for prolonged QTc after receiving the drug. frontiersin.orgfda.gov
The mechanism underlying this effect is believed to be the blockade of hERG potassium channels within cardiac cells, which leads to a delay in cardiac repolarization. mums.ac.ir Due to this risk, regulatory agencies have issued warnings, and the use of single intravenous doses greater than 16 mg is no longer recommended. nih.govnih.govresearchgate.net
Table 1: Research Findings on this compound-Induced QTc Prolongation
| Study Population | This compound Dose (IV) | Mean QTc Prolongation (msec) | Key Findings |
| Healthy Subjects | 32 mg | 19.5 - 20 | Dose-dependent QTc prolongation confirmed. nih.govmums.ac.ir |
| Healthy Subjects | 8 mg | 5.6 - 6 | Lower doses result in less significant QTc changes. nih.govmums.ac.ir |
| Patients with Heart Failure | 4 mg | 20.6 | Significant QTc prolongation observed in high-risk patients. frontiersin.orgfda.gov |
| Patients with Acute Coronary Syndromes | 4 mg | 18.3 | This compound may pose a risk in patients with underlying cardiac conditions. frontiersin.orgfda.gov |
Research has identified several risk factors that increase the likelihood of significant QTc prolongation with this compound administration. medlineplus.gov Individuals with pre-existing medical conditions are particularly susceptible. mayoclinic.org
Key risk factors and susceptible populations include:
Congenital Long QT Syndrome: Patients with this inherited condition are at a particularly high risk, and the use of this compound should be avoided in this population. nih.govmedlineplus.gov
Underlying Cardiac Conditions: Patients with congestive heart failure and bradyarrhythmias (slow heart rhythms) are more vulnerable to the QT-prolonging effects of the drug. nih.govnih.gov
Electrolyte Imbalances: Abnormal levels of key electrolytes, specifically hypokalemia (low potassium) and hypomagnesemia (low magnesium), are significant risk factors. nih.govnih.govmedlineplus.gov These imbalances can independently affect cardiac repolarization and potentiate the effects of this compound.
Concomitant Medications: The simultaneous use of other medications known to prolong the QT interval can have an additive effect, increasing the risk of arrhythmia. medlineplus.govnih.gov This includes certain cytotoxic drugs, antipsychotics, and antibiotics. medlineplus.govmayoclinic.org
Elderly Patients: Older adults are more likely to have pre-existing cardiac conditions or impaired drug metabolism, which can increase their susceptibility. mayoclinic.org A meta-analysis has shown a significant prevalence of QT prolongation associated with this compound across all age groups. mayoclinic.org
Given the identified risks, specific monitoring strategies are recommended in clinical research settings, particularly for susceptible populations.
Electrocardiogram (EKG) Monitoring: A baseline EKG is recommended before administering this compound to patients with known risk factors to assess their baseline QTc interval. nih.govnih.gov Follow-up EKGs may be considered after administration, especially if higher or intravenous doses are used, to monitor for any significant changes in the QTc interval. nih.govnih.govnih.gov Continuous EKG monitoring is advised for patients who are at high risk for Torsades de Pointes. fda.gov
Electrolyte Monitoring and Correction: It is crucial to assess and correct any electrolyte abnormalities, such as hypokalemia or hypomagnesemia, before administering this compound. nih.govnih.govmedlineplus.gov Monitoring these electrolyte levels during treatment is also a key safety measure, especially in patients with ongoing losses (e.g., from vomiting or diarrhea).
Current evidence suggests that routine EKG and electrolyte screening may not be necessary before a single oral dose in individuals without known risk factors. nih.gov However, screening should be targeted to high-risk patients and those receiving this compound intravenously. nih.gov
Neurological Adverse Events
In addition to its cardiac effects, this compound is associated with several neurological adverse events. The most commonly reported in clinical trials are headache, dizziness, and sedation. medlineplus.govmedicinenet.com
Headache is one of the most frequently reported adverse events in clinical trials involving this compound. nih.govfrontiersin.org Its incidence appears to be related to both the dose and the formulation of the drug.
In studies of patients receiving chemotherapy, headache was reported in 17% to 27% of those treated with intravenous this compound. nih.govfda.gov Research has indicated a slight increase in headache incidence with higher single intravenous doses, rising from 18% with an 8 mg dose to 25% with a 32 mg dose. nih.govresearchgate.net Similarly, for patients receiving oral this compound, the incidence of headache has been reported to be between 11% and 24%. medicinenet.com
Dizziness is another neurological adverse event noted in clinical studies of this compound. medlineplus.gov It has been reported in patients receiving the drug, particularly during rapid intravenous administration. drugs.com In a summary of clinical trials, dizziness was reported in 5% of patients who received a single 24-mg oral tablet. fda.gov Patients are often advised to be cautious of this potential side effect. mayoclinic.org
Sedation or drowsiness has been observed in patients treated with this compound. medlineplus.gov In clinical trial data, drowsiness/sedation was reported in up to 23% of patients. drugs.com However, compared to older antiemetic agents, this compound is generally considered to have a lower incidence of sedation. researchgate.net
Table 2: Incidence of Common Neurological Adverse Events with this compound in Clinical Research
| Adverse Event | Formulation | Incidence Rate | Patient Population/Context |
| Headache | Intravenous (IV) | 17% - 25% | Chemotherapy Patients. nih.govresearchgate.net |
| Headache | Oral | 11% - 24% | Chemotherapy Patients. medicinenet.com |
| Dizziness | Oral | 5% | Chemotherapy Patients (single 24-mg dose). fda.gov |
| Sedation/Drowsiness | Not Specified | Up to 23% | General Clinical Trials. drugs.com |
Extrapyramidal Symptoms (Rare Occurrence)
This compound is infrequently associated with extrapyramidal symptoms (EPS), which are movement disorders. usafp.org Although rare, occurring in less than or equal to 1% of cases, these reactions can be severe and alarming. usafp.org The presentation of these symptoms can be dramatic and may include complex involuntary movements such as multifocal myoclonus, seizure-like jerky motions of the head, neck, and limbs, tremor, and various forms of dystonia like facial grimacing, tongue protrusion, and generalized dystonia. researchgate.net
Research and case reports have documented a range of specific extrapyramidal effects, including oculogyric crises (a fixed upward deviation of the eyes) and other dystonic reactions. researchgate.netnih.gov These adverse events are more typically associated with intravenous (IV) administration of the compound. usafp.org While initially thought to be potentially dose-related, reports have since documented the occurrence of EPS even at the lowest therapeutic doses in perioperative and emergency department settings. usafp.org In some instances, the symptoms can be severe enough to compromise airway patency or lead to altered mental status, posing a life-threatening risk. nih.gov
Patients with a prior history of drug-induced dystonic reactions may be more susceptible to experiencing extrapyramidal adverse reactions after this compound administration. researchgate.net The onset of these symptoms can be rapid, with one case reporting jerky movements starting just 30 minutes after the drug was administered. researchgate.net
| Symptom Category | Specific Manifestations Reported in Research | Reference |
|---|---|---|
| Dystonias | Facial grimacing, tongue protrusion, oromandibular dystonia, generalized dystonia, opisthotonus spasms, oculogyric crisis | researchgate.netnih.gov |
| Involuntary Movements | Multifocal myoclonus, jerky "seizure-like" movements, tremor, involuntary eye blinking, chorea | usafp.orgresearchgate.net |
| Generalized Reactions | Complete rigidity, clonus of upper and lower extremities | usafp.org |
Serotonin (B10506) Syndrome (Interaction with Serotonin Reuptake Inhibitors)
The potential for this compound to contribute to serotonin syndrome, particularly when co-administered with other serotonergic agents like selective serotonin reuptake inhibitors (SSRIs), is a subject of regulatory warnings and scientific discussion. apsf.orgnih.gov Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. In 2014, the U.S. Food and Drug Administration (FDA) updated the safety labeling for 5-HT3 receptor antagonists, including this compound, to include a warning about the risk of serotonin syndrome. apsf.org The majority of reported cases have been associated with the concurrent use of other serotonergic drugs, such as SSRIs, serotonin and norepinephrine (B1679862) reuptake inhibitors (SNRIs), and monoamine oxidase inhibitors. apsf.org
However, the pharmacological basis for this interaction has been questioned. nih.govreddit.com Serotonin toxicity is primarily mediated by the excessive stimulation of 5-HT1A and 5-HT2A receptors. reddit.com this compound is a selective antagonist of the 5-HT3 receptor and does not possess agonist properties at the receptors implicated in serotonin syndrome. nih.govreddit.com Some researchers argue that the warnings from regulatory bodies are based on a misunderstanding of the compound's mechanism and lack convincing evidence. nih.gov A proposed, though debated, theory suggests that by blocking 5-HT3 receptors, this compound could theoretically increase the availability of serotonin to act on other receptors like 5-HT1A and 5-HT2A. reddit.com
Despite the controversy, clinical vigilance is advised. cambridge.org Symptoms of serotonin syndrome can include agitation, hallucinations, fever, tachycardia, overactive reflexes, nausea, vomiting, and diarrhea. drugs.com
Gastrointestinal Adverse Events
Constipation
Constipation is a recognized and common adverse event associated with this compound. drugs.comnih.gov The mechanism is linked to its action as a 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, which can slow colonic transit. nih.gov In clinical trials for conditions such as irritable bowel syndrome with diarrhea (IBS-D), where this compound's effect on stool consistency is a therapeutic goal, constipation is an expected side effect. nih.govnihr.ac.uk
The incidence of constipation can be significant. A meta-analysis of trials using fixed doses of 5-HT3 receptor antagonists showed a relative risk of constipation of 4.3. nihr.ac.uk In some studies, potentially severe constipation was reported in up to 25% of patients. whiterose.ac.uk However, research has also shown that allowing patients to titrate their dose based on stool consistency can dramatically reduce the incidence of this adverse effect. nih.govnihr.ac.uk In one such study, constipation was reported by only 9% of patients, with most cases responding to a dose reduction. nih.gov In a separate randomized controlled trial, severe constipation was rare, occurring in 5% of participants receiving this compound compared to 0% in the placebo group. nih.gov
Diarrhea
Diarrhea is also listed as a potential common side effect of this compound. drugs.com However, the compound's effect on bowel function is complex. Due to its ability to slow gut transit and firm stool, this compound has been studied and used specifically to treat diarrhea-predominant irritable bowel syndrome (IBS-D). whiterose.ac.uknih.gov In a randomized controlled trial involving patients with IBS-D, participants in the this compound arm had a lower mean number of days per week with loose stool and improved stool consistency compared to the placebo arm. whiterose.ac.uknih.gov The most significant difference observed between the treatment and placebo groups was the improvement in stool consistency as measured by the Bristol Stool Form Scale. nih.gov
Hepatic Effects
Elevated Liver Enzymes
This compound has been associated with transient and typically asymptomatic elevations in liver enzymes, specifically aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). researchgate.netnih.gov This is considered a rare adverse effect. researchgate.net According to the package insert, 1%-2% of patients receiving both chemotherapy and this compound showed AST or ALT elevations greater than twice the normal range. nih.gov
While these elevations have often been noted in the context of concurrent administration of chemotherapeutic agents known for hepatotoxicity, such as cisplatin (B142131), there are case reports where this compound was identified as the definite cause of aminotransferase abnormalities in the absence of chemotherapy. researchgate.netnih.gov In one such case, a patient experienced elevations of aminotransferase levels to several times the upper limit of normal on three separate occasions following intravenous this compound; the levels declined upon discontinuation of the drug. researchgate.net Another case report detailed this compound-induced hepatotoxicity in a pregnant patient. researchgate.net Research suggests these elevations are generally not dose-related and have not been linked to severe liver injury. researchgate.netdroracle.ai
| Finding | Context/Patient Population | Reference |
|---|---|---|
| Transient, asymptomatic elevations in AST and ALT | General, though more noted with concurrent chemotherapy | researchgate.netdroracle.ai |
| AST/ALT elevation >2x normal range in 1-2% of patients | Patients receiving concomitant cisplatin-based chemotherapy | nih.gov |
| Identified as the definite cause of elevated aminotransferases | Case report of a patient without concurrent chemotherapy | researchgate.net |
| Reported case of drug-induced hepatotoxicity | Pregnant patient | researchgate.net |
| Elevations are not typically dose-related | General observation | researchgate.net |
Impact in Patients with Hepatic Impairment
This compound is primarily eliminated through extensive metabolism in the liver. drugs.comclinpgx.org Consequently, its pharmacokinetic profile is significantly altered in patients with hepatic insufficiency. Research indicates that as the severity of hepatic impairment increases, the plasma clearance of this compound decreases, leading to a prolonged half-life and increased systemic exposure (Area Under the Curve - AUC). nih.govclinpgx.org
In individuals with severe hepatic impairment (Child-Pugh score of 10 or greater), plasma clearance is substantially reduced, and the half-life can increase significantly. clinpgx.orgdroracle.ai Studies have shown that the mean plasma clearance in patients with severe hepatic impairment can be as low as 96 ml/min compared to 478 ml/min in healthy subjects. clinpgx.org This impairment also reduces the first-pass effect after oral administration, markedly increasing the absolute bioavailability from approximately 66% in healthy individuals to nearly 100% in those with severe liver disease. nih.gov Additionally, the extent of this compound bound to plasma proteins is lower in patients with liver disease. clinpgx.orgnih.gov
Despite these significant pharmacokinetic changes, studies have not reported severe adverse reactions directly attributed to this compound in this patient population. nih.govdroracle.ai However, transient elevations in serum transaminases have been observed. drugs.com
Table 1: Pharmacokinetic Changes of this compound in Hepatic Impairment
| Parameter | Healthy Subjects | Patients with Severe Hepatic Impairment | Reference |
|---|---|---|---|
| Plasma Clearance | 478 ml/min | 96 ml/min | clinpgx.org |
| Half-life (t1/2) | 3.6 hours | 21 hours | clinpgx.org |
| AUC | 279 ng ml-1 h | 1383 ng ml-1 h | clinpgx.org |
| Oral Bioavailability | ~66% | Approaching 100% | nih.gov |
Allergic and Hypersensitivity Reactions
Allergic and hypersensitivity reactions to this compound have been reported, ranging from mild to life-threatening. drugs.com These reactions can manifest as skin rash, itching (pruritus), hives, and angioedema, which involves swelling of the face, lips, tongue, or throat. drugs.comclevelandclinic.org
More severe, immediate hypersensitivity reactions, including anaphylaxis, can occur. drugs.com These are characterized by symptoms such as bronchospasm (constriction of the airways), shortness of breath, laryngeal edema, and stridor. drugs.commedicalnewstoday.com In some cases, cardiopulmonary arrest and shock have occurred during allergic reactions, particularly with the intravenous formulation. drugs.combiomedres.us It has been noted that hypersensitivity reactions may occur in patients who have previously shown sensitivity to other selective 5-HT3 receptor antagonists. biomedres.usfda.gov
Table 2: Reported Allergic and Hypersensitivity Reactions to this compound
| Reaction Type | Manifestations | Reference |
|---|---|---|
| Dermatologic | Skin rash, itching, hives | clevelandclinic.org |
| Angioedema | Swelling of the face, lips, tongue, or throat | drugs.comclevelandclinic.org |
| Respiratory | Bronchospasm, shortness of breath, laryngeal edema, stridor | drugs.commedicalnewstoday.com |
| Systemic/Severe | Anaphylaxis, anaphylactoid reactions, cardiopulmonary arrest, shock | drugs.combiomedres.us |
Drug-Drug Interactions and their Molecular Basis
This compound is metabolized by hepatic cytochrome P-450 enzymes, specifically CYP3A4, CYP2D6, and CYP1A2. fda.gov This metabolic pathway makes it susceptible to interactions with drugs that induce or inhibit these enzymes.
Interactions with CYP3A4 Inducers (e.g., Carbamazepine, Phenytoin, Rifampin)
Potent inducers of the CYP3A4 enzyme, such as Carbamazepine, Phenytoin, and Rifampin, can significantly accelerate the metabolism of this compound. fda.govnih.gov This induction of hepatic enzymes increases the clearance of this compound from the body, leading to lower blood concentrations. fda.govdrugs.com The clinical consequence of this interaction may be a reduction in the antiemetic efficacy of this compound. drugs.com Patients receiving these potent CYP3A4 inducers may require monitoring for reduced antiemetic effects. drugs.com
Interactions with CYP3A4 Inhibitors (e.g., Aprepitant)
Aprepitant (B1667566), a substance P/neurokinin-1 (NK1) receptor antagonist, is a moderate inhibitor of CYP3A4 and is also a substrate for the enzyme. njmonline.nl Although this compound is also a substrate of CYP3A4, co-administration with aprepitant does not result in clinically significant pharmacokinetic interactions. njmonline.nl Studies have shown that while aprepitant can decrease the metabolism of some CYP3A4 substrates, the effect on this compound is not considered clinically relevant. njmonline.nldrugbank.com This is likely because this compound is also metabolized by other CYP enzymes (CYP2D6 and CYP1A2), which provide alternative metabolic pathways when CYP3A4 is inhibited. njmonline.nl The combination of this compound and aprepitant has been shown to be effective in preventing nausea and vomiting. researchgate.netnih.gov
Concomitant Use with Serotonin Reuptake Inhibitors (SSRIs)
Both this compound (a 5-HT3 receptor antagonist) and Selective Serotonin Reuptake Inhibitors (SSRIs) affect the serotonin system. hyperemesis.ie Concomitant use has been associated with the development of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonin levels in the body. goodrx.com While the evidence for this interaction is not well-established and the risk is considered low, cases have been reported. hyperemesis.ieapsf.org Symptoms of serotonin syndrome can include mental status changes (e.g., agitation, confusion), autonomic dysfunction (e.g., fast heartbeat, sweating), and neuromuscular excitation (e.g., tremor, muscle stiffness). hyperemesis.iegoodrx.com The risk may be higher in patients taking multiple serotonergic medications. hyperemesis.ie
Interactions with Apomorphine (B128758)
The concomitant use of this compound and apomorphine is contraindicated. drugs.comfda.gov This contraindication is based on reports of profound hypotension and loss of consciousness when the two drugs were administered together. fda.govdrugs.comnih.gov The precise mechanism for this severe interaction is unknown. drugs.com
Table of Compounds
| Compound Name |
|---|
| 5-hydroxytryptamine (Serotonin) |
| Aprepitant |
| Apomorphine |
| Carbamazepine |
| Dexamethasone (B1670325) |
| This compound |
| Phenytoin |
Impact on Chemotherapeutic Agent Pharmacokinetics
Research indicates a potential for this compound to influence the systemic exposure of certain chemotherapeutic agents. While the pharmacokinetics of this compound itself appear largely unaffected by concomitant chemotherapy, this compound can alter the concentration of chemotherapy drugs in the body. clinpgx.orgnih.gov
Similarly, interactions with cisplatin have been noted. In the same studies, patients receiving this compound showed a roughly 10% higher median AUC for cisplatin, indicating increased systemic exposure. nih.gov Conversely, the disposition of carmustine (B1668450) appeared unaffected by the co-administration of this compound. nih.gov
It is noteworthy that the bioavailability of this compound is significantly higher in cancer patients (85% to 87%) compared to healthy individuals (50% to 70%), which may be due to metabolic alterations in this patient group. nih.gov
Table 1: Impact of this compound on Chemotherapeutic Agent Pharmacokinetics
| Chemotherapeutic Agent | Observed Pharmacokinetic Impact with Concomitant this compound | Potential Mechanism |
|---|---|---|
| Cyclophosphamide (B585) | Decreased Area Under the Curve (AUC) clinpgx.orgnih.gov | Possible CYP3A4 inhibition clinpgx.org |
| Cisplatin | Approximately 10% increase in AUC nih.gov | Not specified |
| Carmustine | No significant difference in disposition nih.gov | Not applicable |
Specific Population Considerations
Pediatric Patients: Safety and Efficacy
This compound has been established as a safe and effective antiemetic for pediatric patients, particularly for managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). nih.govnih.govcps.ca Its use has been studied in children as young as six months. cps.cadroracle.ai
For CINV, clinical trials in children undergoing treatment with various emetogenic chemotherapy regimens have demonstrated good efficacy. nih.gov In one study of patients receiving bone marrow transplantation, a complete or major response (defined as zero to two emetic episodes per day) was observed on 71% of treatment days. nih.gov The control of nausea was often reported to be better than the control of emesis. nih.gov
Pharmacokinetic studies show that clearance per body weight is higher in younger children compared to adults. nih.gov However, clearance is reduced in infants due to their underdeveloped cytochrome P450 enzyme system. nih.gov
Geriatric Patients: Altered Clearance and Half-Life
In geriatric patients, age-related physiological changes can alter the pharmacokinetics of this compound. Specifically, a reduction in clearance and an increase in the elimination half-life have been observed, particularly in individuals older than 75 years. nih.govdroracle.ainih.gov
The average elimination half-life of this compound in healthy adults is approximately 3 to 4 hours. nih.gov In elderly individuals, this increases to an average of 5.5 hours. nih.govnih.gov This change is attributed to a decrease in plasma clearance as age increases, while the volume of distribution remains largely unchanged. nih.gov Despite these pharmacokinetic alterations, studies have generally not demonstrated geriatric-specific problems that would limit the usefulness of this compound in this population. droracle.aimayoclinic.org However, the increased exposure may heighten the risk of certain side effects, such as QT interval prolongation, especially in patients with pre-existing cardiac conditions or those taking other QT-prolonging medications. droracle.aifrontiersin.org
Table 2: Pharmacokinetic Changes in Geriatric Patients
| Pharmacokinetic Parameter | Change in Geriatric Patients (>75 years) | Clinical Implication |
|---|---|---|
| Plasma Clearance | Decreased nih.govnih.gov | Increased drug exposure |
| Elimination Half-Life | Increased (from ~3.5h to ~5.5h) nih.govnih.gov | Longer duration of action/exposure |
| Volume of Distribution | Remains unchanged nih.gov | Not a primary factor in altered kinetics |
Patients with Renal Impairment
This compound's pharmacokinetic profile is not significantly altered in patients with renal impairment. nih.gov The drug is extensively metabolized by the liver, with less than 5% of a dose being excreted unchanged in the urine. nih.govdroracle.ai Consequently, dose adjustments are generally not considered necessary for patients with any degree of renal impairment, from mild to severe. nih.govwestmidspallcare.co.ukdroracle.ai
However, while the clearance of this compound itself is not a concern, some research points to an increased risk of QT prolongation in patients with renal failure. westmidspallcare.co.uk A study of individuals receiving maintenance hemodialysis found that initiating this compound was associated with a higher short-term risk of sudden cardiac death compared to other antiemetics with less potential for QT prolongation. nih.gov This suggests that while this compound is generally considered safe from a metabolic standpoint in this population, caution and monitoring are warranted due to potential cardiac effects. westmidspallcare.co.ukresearchgate.net
Pregnancy and Lactation Considerations (Fetal Abnormalities, Breastfeeding)
A few studies reported a potential small increase (less than 1%) in the risk of cardiac septal defects or cleft palate. ogmagazine.org.aunih.gov However, other large cohort studies and meta-analyses have not confirmed these findings, concluding that this compound is not a major teratogen. ogmagazine.org.aufrontiersin.orghyperemesis.org The absolute risk, if one exists, is considered to be very small. hyperemesis.org
Regarding lactation, pharmacokinetic studies show that this compound is present in breast milk, but the relative infant exposure is low. nih.gov
Genetic Factors Influencing Cardiac Safety
Genetic variations can play a role in the cardiac safety profile of this compound, particularly concerning its potential to prolong the QT interval. nih.gov The metabolism of this compound involves several cytochrome P450 enzymes, including CYP2D6, CYP3A4, and CYP1A2. droracle.ainih.gov
Genetic polymorphisms in the CYP2D6 gene can lead to different metabolic phenotypes, such as poor, intermediate, normal, or ultrarapid metabolizers. researchgate.net Individuals who are CYP2D6 ultrarapid metabolizers may have decreased exposure to this compound, potentially leading to reduced efficacy. clinpgx.orgnih.gov Conversely, poor metabolizers might have elevated blood levels, theoretically increasing the risk for dose-dependent adverse effects like QT prolongation. nih.govcpicpgx.org However, clinical data have not consistently demonstrated a greater degree of QT prolongation in CYP2D6 poor metabolizers. nih.gov
A pharmacogenomic investigation into this compound-induced cardiac changes studied pediatric patients and pregnant women. nih.govresearchgate.net This research found that while 24.1% of the cohort met the criteria for prolonged QT after receiving this compound, the CYP2D6 activity score was not associated with this outcome. nih.govresearchgate.net Instead, the study identified novel associations between QT prolongation and a missense variant in the TLR3 gene (rs3775291) and a variant linked to the expression of the SLC36A1 gene (rs34124313), suggesting that genes related to serotonin pathways may be important for cardiac safety. nih.govresearchgate.net
Pharmacogenomic Research in Ondansetron Response
CYP2D6 Polymorphism and Efficacy/Metabolism
The cytochrome P450 2D6 (CYP2D6) enzyme plays a significant role in the metabolism of ondansetron (B39145), mediating approximately 30% of its total metabolism. pharmgkb.org Genetic variations in the CYP2D6 gene can lead to a wide range of enzymatic activity among individuals, impacting this compound pharmacokinetics and, consequently, its efficacy. pharmgkb.orgchildrensmercy.orghee.nhs.uk Studies have shown a link between CYP2D6 genotype and the variability in this compound's antiemetic effect. researchgate.netumw.edu.pl
Ultrarapid Metabolizers and Reduced Response
Individuals classified as CYP2D6 ultrarapid metabolizers (UMs) have increased CYP2D6 activity, often due to gene duplication. mydruggenome.orghee.nhs.uk This leads to faster metabolism and increased clearance of this compound, resulting in lower plasma concentrations and decreased drug exposure. pharmgkb.orghee.nhs.ukhee.nhs.ukresearchgate.net Clinically, this translates to a reduced response to this compound, with CYP2D6 UMs experiencing a higher incidence of vomiting compared to normal metabolizers (NMs). pharmgkb.orghee.nhs.ukresearchgate.netnih.gov For instance, one study observed a 45% incidence of vomiting in CYP2D6 UMs compared to 15% in NMs. nih.govcpicpgx.org
Poor Metabolizers
The impact of CYP2D6 poor metabolizer (PM) status on this compound response is less clear compared to UMs. pharmgkb.org CYP2D6 PMs have significantly reduced or absent enzyme activity. While some studies suggest that PMs may have increased exposure to this compound, a significant effect on clinical response has not been consistently documented. pharmgkb.org Other studies have found no significant difference in the incidence of vomiting between CYP2D6 PMs and NMs. hee.nhs.ukhee.nhs.uknih.gov
Clinical Pharmacogenetics Implementation Consortium (CPIC) Guidelines
The Clinical Pharmacogenetics Implementation Consortium (CPIC) has developed guidelines for the use of this compound based on CYP2D6 genotype. pharmgkb.orghee.nhs.ukmydruggenome.orghee.nhs.uknih.govyoutube.comcpicpgx.org These guidelines recommend considering an alternative antiemetic medication not predominantly metabolized by CYP2D6, such as granisetron (B54018), for individuals identified as CYP2D6 UMs. pharmgkb.orghee.nhs.ukresearchgate.netnih.govcpicpgx.orgyoutube.compharmgkb.org For CYP2D6 NMs, IMs, and PMs, the CPIC guidelines suggest initiating therapy with the recommended starting dose, noting that there is insufficient evidence to demonstrate a clear clinical impact for IMs and PMs based solely on CYP2D6 genotype. hee.nhs.ukyoutube.compharmgkb.org
Here is a summary of CPIC recommendations for this compound based on CYP2D6 phenotype:
| CYP2D6 Phenotype | Recommendation | Strength of Recommendation |
| Ultrarapid Metabolizer | Consider alternative antiemetic not predominantly metabolized by CYP2D6 (e.g., granisetron). | Moderate |
| Normal Metabolizer | Initiate therapy with recommended starting dose. | Strong |
| Intermediate Metabolizer | Initiate therapy with recommended starting dose. (Insufficient evidence of clinical impact) | No Recommendation |
| Poor Metabolizer | Initiate therapy with recommended starting dose. (Insufficient evidence of clinical impact) | No Recommendation |
ABCB1 (P-glycoprotein/MDR1) Transporter Gene Variants and this compound Efficacy
The ABCB1 gene (also known as MDR1) encodes P-glycoprotein, an efflux transporter that plays a role in the transport of various drugs, including this compound, across cell membranes, including the blood-brain barrier. umlub.pljcpsp.pkmedvet.comjci.orgnih.gov Genetic polymorphisms in ABCB1 have been investigated for their potential influence on this compound efficacy. umlub.plresearchgate.netjcpsp.pk
Studies have explored the association between specific ABCB1 polymorphisms and antiemetic response to this compound. For example, research in South Indian cancer patients receiving cisplatin-based chemotherapy found that carriers of the TT genotype for the common ABCB1 polymorphisms rs1045642, rs1128503, and rs2032582 had a significantly lower incidence of nausea and vomiting compared to carriers of other genotypes during certain time points. umlub.plresearchgate.net Similarly, a study in a Pakistani population found that the TT genotype of the ABCB1 G2677T polymorphism was associated with a significantly lower incidence of postoperative nausea and vomiting compared to other genotypes. jcpsp.pkresearchgate.net These findings suggest that ABCB1 genetic polymorphisms may serve as potential predictors of responsiveness to this compound. umlub.plresearchgate.netjcpsp.pkresearchgate.net
SLC22A1 (OCT1) Transporter Variants and Plasma Concentrations
The SLC22A1 gene encodes the organic cation transporter 1 (OCT1), another transporter that could potentially influence the pharmacokinetics of this compound. While some work has explored the relationship between SLC22A1 variants and this compound efficacy, the findings are not entirely consistent. One study suggested that patients without any active SLC22A1 alleles might experience increased efficacy of this compound. pharmgkb.org However, in vitro work by the same group indicated that SLC22A1 was not involved in this compound transport, suggesting that the observed clinical effect might be due to indirect mechanisms or requires further investigation. pharmgkb.org
5-HT₃ Receptor Gene (HTR3A, HTR3B) Polymorphisms and Antiemetic Outcomes
This compound exerts its antiemetic effect by binding to 5-HT₃ receptors. pharmgkb.orghee.nhs.ukmydruggenome.org These receptors are pentameric ligand-gated ion channels, typically composed of 5-HT₃A and 5-HT₃B subunits, encoded by the HTR3A and HTR3B genes, respectively. psychiatryonline.org Polymorphisms in these receptor genes have been investigated for their potential impact on this compound's antiemetic outcomes. pharmgkb.orgnih.govnih.govpsychiatryonline.orgminervamedica.it
Studies have yielded mixed results regarding the association between HTR3A polymorphisms and this compound efficacy. One study found no statistically significant effects of HTR3A variants on this compound efficacy. pharmgkb.org
Regarding HTR3B polymorphisms, research has indicated an association between certain variants and this compound response. Specifically, homozygotes for the -100_-102AAG deletion variant in the promoter region of HTR3B have been found to have significantly more episodes of vomiting when treated with this compound compared to heterozygotes or homozygotes for the AAG allele. pharmgkb.orgnih.govnih.govminervamedica.it This deletion variant is thought to potentially impact the promoter activity of the HTR3B gene and consequently influence receptor function. nih.gov Another variant in HTR3B, Y129S, did not show a significant effect on this compound's antiemetic efficacy in one study. nih.govnih.govminervamedica.it These findings suggest that polymorphisms in the HTR3B gene, particularly the -100_-102AAG deletion, may serve as pharmacogenetic predictors for this compound responsiveness. nih.govnih.gov
Here is a summary of selected gene variants and their reported association with this compound response:
| Gene | Variant(s) | Reported Association with this compound Response | Source(s) |
| CYP2D6 | Ultrarapid Metabolizer phenotype | Decreased response, increased vomiting risk. | pharmgkb.orghee.nhs.ukresearchgate.netnih.gov |
| CYP2D6 | Poor Metabolizer phenotype | Less clear, some studies show no significant impact on efficacy. | pharmgkb.orghee.nhs.ukhee.nhs.uknih.gov |
| ABCB1 | rs1045642, rs1128503, rs2032582 (TT genotype) | Associated with significantly lesser incidence of nausea and vomiting. | umlub.plresearchgate.net |
| ABCB1 | G2677T (TT genotype) | Associated with significantly lower incidence of postoperative nausea and vomiting. | jcpsp.pkresearchgate.net |
| SLC22A1 | Variants affecting activity | May be associated with increased efficacy (requires further investigation). | pharmgkb.org |
| HTR3A | Various polymorphisms | No statistically significant effects observed in one study. | pharmgkb.org |
| HTR3B | -100-102AAG deletion | Homozygotes associated with significantly more vomiting episodes. | pharmgkb.orgnih.govnih.govminervamedica.it |
| HTR3B | Y129S | No significant effect observed in one study. | nih.govnih.govminervamedica.it |
Genome-Wide Association Studies (GWAS) for Cardiac Safety
Genome-Wide Association Studies (GWAS) have been conducted to explore the genetic basis of this compound-induced cardiac changes, particularly QT prolongation. One such study involved a cohort of pediatric post-surgical patients, pediatric oncology patients, and pregnant women receiving this compound. Electrocardiograms were performed to assess the effect on the QT interval. researchgate.net The analysis identified novel genetic associations linked to changes in cardiac electrical activity following this compound administration. researchgate.net
TLR3 Missense Variant (rs3775291)
A significant association was found between a missense variant in the TLR3 gene (rs3775291) and this compound-induced prolonged QT. researchgate.net The statistical significance for this association was reported with a P-value of 2.00 × 10⁻⁷. researchgate.net This finding suggests that variations in the TLR3 gene may influence an individual's susceptibility to cardiac effects when treated with this compound.
SLC36A1 Expression-Linked Variant (rs34124313)
Another variant identified in the genome-wide analysis was linked to the expression of the SLC36A1 gene (rs34124313). researchgate.net This variant also showed a significant association with this compound-induced cardiac changes, with a reported P-value of 1.97 × 10⁻⁷. researchgate.net The association with an expression-linked variant in SLC36A1 indicates that genetic factors affecting the expression levels of this gene may contribute to variability in cardiac safety outcomes with this compound.
The key findings from the GWAS study regarding specific genetic variants and their association with this compound-induced cardiac changes are summarized in the table below:
| Variant | Gene | Association with this compound-Induced Cardiac Changes | P-value |
| rs3775291 | TLR3 | Significant Association | 2.00 × 10⁻⁷ researchgate.net |
| rs34124313 | SLC36A1 | Significant Association | 1.97 × 10⁻⁷ researchgate.net |
Implications for Personalized Medicine in Antiemetic Therapy
The findings from pharmacogenomic research, including GWAS for cardiac safety and studies on drug metabolism, have significant implications for the implementation of personalized medicine in antiemetic therapy. This compound is metabolized by several CYP enzymes, including CYP2D6, CYP3A4, and CYP1A2. mims.comaccp.com Genetic polymorphisms in these enzymes can lead to inter-individual differences in drug metabolism and response. accp.combiomedpharmajournal.org
For instance, variations in CYP2D6 genotype have been shown to impact this compound response, particularly in the context of postoperative nausea and vomiting. researchgate.net While CYP2D6 ultrarapid metabolizers may experience increased metabolism of this compound, potentially leading to reduced antiemetic effect, current guidelines provide recommendations for this group. researchgate.netmims.com
Integrating pharmacogenomic data into clinical practice allows for a more individualized approach to drug selection and dosage. natboard.edu.in By understanding a patient's genetic profile, clinicians may be better equipped to predict how they will metabolize specific antiemetics like this compound, potentially leading to tailored strategies to optimize efficacy and minimize the risk of adverse events, such as QT prolongation. natboard.edu.in Personalized antiemetic regimens based on genetic profiles have the potential to improve patient outcomes and enhance postoperative comfort. natboard.edu.in Advances in pharmacogenomics are increasingly being used in clinical practice to optimize medication therapy, particularly in oncology where antiemetics are frequently used to manage chemotherapy-induced nausea and vomiting. accp.comglobenewswire.com
Preclinical and Translational Research
Animal Models of Emesis
The ferret has been a cornerstone animal model in the preclinical assessment of anti-emetic drugs due to its well-defined emetic reflex, which is analogous to that in humans. This model has been instrumental in identifying the efficacy of 5-HT₃ receptor antagonists against emesis induced by cytotoxic agents and radiation. researchgate.net
The administration of the chemotherapy agent cisplatin (B142131) in ferrets provides a reliable model for studying both acute and delayed emesis. nih.govnih.gov A single intraperitoneal injection of cisplatin induces a biphasic emetic response. nih.govresearchgate.net The acute phase occurs on the first day, while a delayed phase of retching and vomiting can be observed on subsequent days. nih.govnih.gov
Ondansetron (B39145) has demonstrated significant efficacy in this model. It effectively antagonizes the retching and vomiting that occur during the acute phase and also shows a reduction in emesis during the delayed phase. nih.govnih.gov Studies have shown that 5-HT₃ receptor antagonists, including this compound, can reduce cisplatin-induced emesis by approximately 68% in the acute phase and between 53% and 67% in the delayed phase. nih.govresearchgate.net The combination of this compound with dexamethasone (B1670325) has been shown to produce an additive effect, in some cases completely abolishing cisplatin-induced emesis over a three-day period. nih.gov The ferret model was pivotal in establishing the anti-emetic properties of 5-HT₃ receptor antagonists for chemotherapy-induced nausea and vomiting. nih.gov
| Emetic Phase | Agent(s) | Observed Effect of this compound | Reference |
|---|---|---|---|
| Acute (Day 1) | This compound | Significantly antagonized retching and vomiting by 60-76%. | nih.gov |
| Delayed (Day 2) | This compound | Significantly antagonized retching and vomiting by 73-84%. | nih.gov |
| Delayed (Day 3) | This compound | Showed a trend for reduction (38-74%). | nih.gov |
| Acute & Delayed (Days 1-3) | This compound + Dexamethasone | Abolished cisplatin-induced emesis. | nih.gov |
| Acute (Day 1) | 5-HT₃ Antagonists | Reduced emesis by 68%. | nih.gov |
| Delayed (Days 2-3) | 5-HT₃ Antagonists | Reduced emesis by 53-67%. | nih.gov |
Animal models have also been employed to test this compound's efficacy against emesis induced by other cytotoxic agents and stimuli.
Cyclophosphamide (B585) and Doxorubicin (B1662922): In ferrets, doxorubicin is used to elicit an emetic response to test the activity of anti-emetic compounds. nih.gov In human clinical trials, this compound has proven highly effective against emesis induced by cyclophosphamide in combination with doxorubicin or epirubicin. nih.govnih.gov Studies show that emesis induced by high-dose cyclophosphamide has a long latency of onset (8-13 hours) and can continue for at least three days, a period during which this compound provides effective control. nih.gov This suggests that this type of emesis is largely mediated by 5-hydroxytryptamine (5-HT) and 5-HT₃ receptors. nih.gov
Radiation: The anti-emetic effects of this compound have also been evaluated in models of radiation-induced emesis. In ferrets, X-ray exposure is used to trigger vomiting, and this compound has been shown to be effective in this model. nih.gov Abdominal irradiation can cause the release of 5-HT from the damaged gastrointestinal mucosa, leading to the activation of 5-HT₃ receptors, which contributes to nausea and vomiting. researchgate.net
Morphine: While specific preclinical data on this compound's effect on morphine-induced emesis from the provided search results is limited, the general mechanism of 5-HT₃ receptor antagonism is relevant to various emetic stimuli.
The ipecacuanha-induced emesis model in healthy human volunteers serves as a valuable tool for assessing the anti-emetic potential of drugs. nih.gov Syrup of ipecac contains active components like emetine (B1671215) and cephaeline, which induce vomiting. nih.gov Studies have demonstrated that this compound can completely prevent emetic episodes induced by ipecacuanha. nih.govresearchgate.net This model has shown a close correlation with clinically effective doses of this compound, making it a useful and safe method for evaluating the efficacy of 5-HT₃ receptor antagonists. nih.gov
In Vitro Metabolism Studies and Enzyme Kinetics
In vitro studies using rat, dog, and human hepatocytes and liver microsomes have been crucial for understanding the metabolic fate of this compound. nih.govmanchester.ac.uk The primary routes of metabolism involve N-dealkylation and/or hydroxylation of the carbazole (B46965) ring at the 6, 7, and 8-positions, followed by conjugation with glucuronide or sulfate (B86663). nih.govtandfonline.com
The cytochrome P450 (CYP) enzyme system is primarily responsible for the phase I metabolism of this compound. tandfonline.com In humans, CYP1A2, CYP2D6, and CYP3A4 have been identified as the key enzymes involved. tandfonline.comproquest.com At therapeutic concentrations, CYP1A2 appears to be the dominant enzyme in the biotransformation of this compound into its primary metabolites, 7-hydroxythis compound and 8-hydroxythis compound. proquest.com At higher, supraphysiological concentrations, CYP2D6 also plays a role. proquest.com Minor metabolites are formed exclusively by CYP3A4. proquest.com While there are similarities in the metabolite profiles across species, quantitative differences exist. For instance, N-demethylation is a major route in dogs, whereas carbazolone hydroxylation is more significant in rats. tandfonline.com
| Metabolic Process | Key Enzymes (Human) | Major Metabolites | Species Differences | Reference |
|---|---|---|---|---|
| Hydroxylation | CYP1A2, CYP2D6, CYP3A4 | 6-hydroxythis compound, 7-hydroxythis compound, 8-hydroxythis compound | Carbazolone hydroxylation is a major route in rats. | tandfonline.comproquest.com |
| N-demethylation | CYP1A2, CYP3A4 | N-des-methyl this compound | A major route in dogs. | nih.govtandfonline.com |
| Conjugation | N/A (Phase II) | Glucuronide and sulfate conjugates | Generally observed post-hydroxylation. | tandfonline.com |
Structure-Activity Relationship (SAR) Studies for 5-HT₃ Receptor Antagonism
The development of potent and selective 5-HT₃ receptor antagonists like this compound has been guided by extensive structure-activity relationship (SAR) studies. These studies have identified a necessary chemical template for high-affinity binding to the 5-HT₃ receptor. This template generally consists of a heteroaromatic ring system, a coplanar carbonyl group, and a basic nitrogen center at specific distances from each other. nih.gov this compound, a carbazole derivative, fits this template. amegroups.org Its inhibitory action is through competitive binding to the same site as the natural ligand, serotonin (B10506), within the receptor's binding pocket. researchgate.net
The nature of the aromatic and heteroaromatic rings is critical for the potency and selectivity of 5-HT₃ receptor antagonists. nih.gov SAR studies have shown that modifications to the aromatic nucleus can significantly impact activity. For example, in the development of related compounds, replacing a standard benzamide (B126) with a 1H-indazole ring led to a substantial increase in 5-HT₃ receptor antagonistic activity. nih.gov
In the case of this compound and its analogues, the indole (B1671886) nucleus (part of the carbazole structure) is a key feature. Research into novel 1,7-annelated indole derivatives, based on the structure of this compound, has shown that the addition of an extra ring can create a favorable hydrophobic area for interaction with the 5-HT₃ receptor site, thereby enhancing potency. nih.gov These studies underscore the importance of the aromatic system in defining the interaction between the ligand and the receptor, guiding the design of new antagonists with improved affinity and efficacy. nih.govnih.gov
Optimization for Dual-Acting Ligands
Research into the chemical scaffold of this compound has led to the development of novel derivatives with modified receptor affinities. Based on the structures of this compound and a related analogue, GR 65,630, new 1,7-annelated indole derivatives were synthesized to explore their potential as 5-HT3 antagonists. nih.gov Receptor binding studies confirmed that these new compounds exhibit a high affinity for 5-HT3 receptors. nih.gov
Notably, the process of annelation (fusing an additional ring to the core structure) resulted in compounds that were significantly more potent than the original reference compounds. nih.gov One such derivative, Cilansetron, demonstrated a high affinity for 5-HT3 receptors (Ki = 0.19 nM) while also displaying weak affinity for other receptors, including sigma-receptors (Ki = 340 nM), muscarine (B1676868) M1 receptors (Ki = 910 nM), and 5-HT4 receptors (Ki = 960 nM). nih.gov This enhanced potency suggests the additional ring structure provides a favorable hydrophobic area for interaction with the 5-HT3 receptor site. nih.gov While not designed as a primary dual-acting ligand, this optimization of the this compound structure highlights the potential for modifying its scaffold to alter receptor binding profiles. nih.gov
In Silico and In Vitro Studies of Novel Targets
Cholinesterase Inhibition
Recent in silico and in vitro studies have identified this compound as a novel inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.govresearchgate.netresearchgate.net Computational modeling, including molecular docking and dynamics simulations, demonstrated that this compound binds with high potency to both enzymes, showing greater stability and higher affinity compared to the FDA-approved cholinesterase inhibitor Rivastigmine. nih.govnih.gov
In vitro enzymatic assays confirmed these computational findings. The studies revealed that this compound inhibits AChE through a non-competitive mechanism and BChE via a mixed inhibition pattern. nih.govnih.gov The inhibitory activity was found to be stronger for BChE than for AChE. nih.gov
Table 1: In Vitro Cholinesterase Inhibition by this compound
| Enzyme | IC50 Value | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase (AChE) | 33 µM | Non-competitive |
This table summarizes the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition of this compound on cholinesterase enzymes as determined by in vitro studies. nih.govnih.gov
These findings suggest that this compound's therapeutic potential may extend to inhibiting cholinesterases, particularly BChE. nih.govresearchgate.netresearchgate.net
Neutrophil Extracellular Traps (NETs) Formation
Bioinformatics analysis and subsequent in vitro experiments have revealed that this compound is involved in the pathway of neutrophil extracellular traps (NETs) formation. nih.govnih.govfrontiersin.org NETs are web-like structures released by neutrophils that can trap pathogens but may also contribute to tissue damage and inflammation in critical illnesses. nih.govfrontiersin.org
In a study involving lipopolysaccharide (LPS)-stimulated rat neutrophils, treatment with this compound led to a significant reduction in the levels of key proteins essential for the formation of NETs. nih.govnih.govfrontiersin.org This suggests that this compound may inhibit the process of NETosis. nih.gov The potential molecular targets for this compound within this pathway were identified as toll-like receptor 8 (TLR8), mitogen-activated protein kinase-14 (MAPK14), and nuclear factor kappa-B1 (NFKB1), in addition to the direct NET-related proteins. researchgate.netnih.govfrontiersin.org
Table 2: Effect of this compound on Key Proteins in NETs Formation in LPS-Stimulated Rat Neutrophils
| Protein | Function in NETs Formation | Effect of this compound Treatment |
|---|---|---|
| Neutrophil Elastase (NE) | Granule protein; promotes chromatin decondensation | Significantly Reduced |
| Myeloperoxidase (MPO) | Granule protein; promotes chromatin decondensation | Significantly Reduced |
This table outlines the key proteins involved in NETosis and the observed effect of this compound treatment on their levels in an experimental model. nih.govnih.govfrontiersin.org
These findings indicate that this compound may reduce excessive inflammatory injury by inhibiting the formation of NETs. nih.gov
Toxicity Studies in Preclinical Models
A comprehensive preclinical safety evaluation of this compound has been conducted across various animal models. frontiersin.org In general, these studies have shown this compound to have a favorable safety profile. nih.govfrontiersin.org
Repeat-dose studies in rats and dogs demonstrated no end-organ toxicity at doses 30 to 100 times those used in humans. nih.gov The primary toxicity identified was associated with central nervous system activity, such as subdued activity, ataxia, and convulsions, which occurred only at near-lethal doses. nih.govfrontiersin.org The research also concluded that this compound was not genotoxic and did not possess reproductive or oncogenic potential. frontiersin.org
Further specific studies have explored different formulations and potential risks. A subacute 28-day study in Wistar rats evaluating the nasal administration of this compound-loaded chitosan (B1678972) nanoparticles found no significant differences in body weight, hematological parameters, or biochemical markers compared to a control group. nih.gov Histopathological examination of vital organs, including the brain, heart, liver, and lungs, showed no abnormalities or inflammation. nih.gov
However, other research has pointed to potential developmental risks. In a rat embryo culture model, this compound was found to cause concentration-dependent bradycardia and arrhythmia. nih.gov Cardiovascular malformations were observed in rats at exposures slightly higher than those seen in early human pregnancy, suggesting a potential for teratogenicity mediated through a blockage of the hERG cardiac channel. nih.gov
Table 3: Summary of this compound Preclinical Toxicity Findings
| Animal Model | Study Type | Key Findings |
|---|---|---|
| Rats, Dogs | General Safety Evaluation (Repeat Dose) | No end-organ toxicity at high doses; CNS effects (e.g., ataxia, convulsions) only at near-lethal doses. nih.govfrontiersin.org |
| Wistar Rats | Subacute Nasal Toxicity (28-day) | No significant toxicological changes in body weight, hematology, biochemistry, or organ histopathology with nanoparticle formulation. nih.gov |
This table summarizes the results from different preclinical toxicity studies of this compound in various animal models.
Analytical Methodologies for Ondansetron Quantification
Spectrophotometric Methods (UV Spectroscopy)
Ultraviolet (UV) spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of ondansetron (B39145). This technique is based on the principle that this compound absorbs UV radiation at specific wavelengths. The amount of absorbance is directly proportional to the concentration of the drug in the solution, following Beer's law. ijpsonline.comscispace.com
The selection of an appropriate solvent is critical in UV spectroscopy to ensure maximum absorbance and stability of the drug. Various solvents have been successfully employed for the analysis of this compound, including double distilled water, methanol (B129727), and ethanol. researchgate.netslideshare.net The wavelength of maximum absorbance (λmax) for this compound can vary slightly depending on the solvent used. Reported λmax values include 210 nm, 246 nm, 302 nm, 309 nm, and 310 nm. scispace.comresearchgate.netjmpas.com In some methods, a chromogenic reagent like phenol (B47542) red is used to form a colored complex with this compound, which is then measured in the visible region, for instance at 419 nm. iajps.com
The linearity of these methods has been established over various concentration ranges, such as 5-15 µg/mL and 4-24 µg/mL. ijpsonline.com Validation studies have demonstrated good accuracy, with recovery percentages typically between 98.38% and 101.10%. researchgate.netjmpas.com The limit of detection (LOD) and limit of quantification (LOQ) have been reported to be as low as 0.28 μg/mL and 0.85 μg/mL, respectively. iajps.com These characteristics make UV spectrophotometry a suitable method for routine quality control of this compound in pharmaceutical dosage forms. scispace.com
Table 1: Parameters of UV Spectrophotometric Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| λmax | 310 nm ijpsonline.com | 419 nm iajps.com | 210 nm researchgate.net | 309 nm slideshare.net |
| Solvent | Water ijpsonline.com | Ethanol with Phenol red iajps.com | Double Distilled Water researchgate.net | Methanol slideshare.net |
| Linearity Range | 5-15 µg/ml ijpsonline.com | 0.5-2.5 mg/ml iajps.com | 2-10 µg/ml researchgate.net | 3-15 µg/ml slideshare.net |
| Correlation Coefficient (r²) | 1.00 scispace.com | 1 iajps.com | 0.999 researchgate.net | 0.9997 slideshare.net |
Chromatographic Techniques
Chromatographic methods are highly selective and sensitive, making them ideal for the analysis of this compound in complex matrices, including pharmaceutical formulations and biological fluids.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound. asianpubs.org Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. ijpbs.comsphinxsai.com A variety of stationary phases, such as C18 and nitrile silica (B1680970) gel columns, have been employed. asianpubs.orgfarmaciajournal.com
The mobile phase composition is optimized to achieve good separation and resolution of this compound from other components. Typical mobile phases consist of a mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile (B52724). asianpubs.orgsphinxsai.com Detection is commonly performed using a UV detector at wavelengths such as 213 nm, 216 nm, 246 nm, or 248 nm. asianpubs.orgijpbs.comsphinxsai.comfarmaciajournal.com
HPLC methods for this compound have been validated according to International Conference on Harmonisation (ICH) guidelines. ijpbs.comactapharmsci.com These methods demonstrate excellent linearity over concentration ranges like 10 to 50 μg/mL and 2.5 to 75 μg/mL. ijpbs.comsphinxsai.com The retention time for this compound is typically short, for instance, 2.92 minutes or 4.77 minutes, allowing for rapid analysis. asianpubs.orgijpbs.com The limit of detection (LOD) and limit of quantification (LOQ) have been reported to be as low as 0.11 µg/mL and 0.32 µg/mL, respectively. ijpbs.com
Table 2: Parameters of Selected HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | RP C-18 asianpubs.org | Fortis C18 ijpbs.com | zodiac C18 sphinxsai.com |
| Mobile Phase | Methanol: 0.02 M Phosphate Buffer (60:40) asianpubs.org | Methanol: 0.1 % Ortho-phosphoric acid (50:50 v/v) ijpbs.com | Buffer (pH 2.2): Acetonitrile (73:27) sphinxsai.com |
| Detection Wavelength | 213 nm asianpubs.org | 248 nm ijpbs.com | 246 nm sphinxsai.com |
| Retention Time | 2.92 min asianpubs.org | 4.77 min ijpbs.com | 5.2 min sphinxsai.com |
| Linearity Range | 0.01 to 59 µg/mL asianpubs.org | 10 to 50 μg/mL ijpbs.com | 2.5 to 75μg/ml sphinxsai.com |
High-Performance Thin Layer Chromatography (HPTLC) provides a simple, rapid, and precise alternative for the quantification of this compound. nih.gov This method involves spotting the sample on a pre-coated silica gel 60 F254 plate, which is then developed in a suitable mobile phase. nih.govakjournals.com
Different mobile phase compositions have been reported, such as chloroform: ethyl acetate (B1210297): methanol: ammonia (B1221849) (9:5:4:0.1 v/v/v/v) and dichloromethane: methanol (9:1 v/v). nih.govnih.gov After development, the plates are scanned using a densitometer at a specific wavelength, typically 254 nm, 302 nm, or 309 nm. nih.govnih.govakjournals.com The retardation factor (Rf) value for this compound is a key parameter for its identification, with reported values around 0.41-0.52 and 0.67. nih.govnih.govakjournals.com
HPTLC methods for this compound have been validated for linearity, with ranges such as 200-1200 ng/spot and 100-500 ng/spot. nih.govnih.gov The limit of detection and quantification have been reported to be as low as 14.83 ng/spot and 44.92 ng/spot, respectively. nih.gov The method has been successfully applied for the estimation of this compound in bulk drug and pharmaceutical dosage forms. nih.gov
Table 3: Key Parameters of HPTLC Methods for this compound
| Parameter | Method 1 | Method 2 |
| Mobile Phase | Chloroform: Ethyl acetate: Methanol: Ammonia (9:5:4:0.1 v/v) nih.gov | Dichloromethane: Methanol (9:1 V/V) nih.gov |
| Detection Wavelength | 254 nm nih.gov | 309 nm nih.gov |
| Rf Value | 0.52 ± 0.02 nih.gov | 0.42±0.02 nih.gov |
| Linearity Range | 200-1200 ng/spot nih.gov | 100 to 500 ng/spot nih.gov |
| LOD | 14.83 ng/spot nih.gov | 39.9 ng/spot nih.gov |
| LOQ | 44.92 ng/spot nih.gov | 121.1 ng/spot nih.gov |
Mass Spectrometry (MS) and LC-MS/MS
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the highly sensitive and selective quantification of this compound, especially in biological matrices. nih.govwustl.edu This method combines the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. nih.gov
In LC-MS/MS analysis of this compound, the precursor ion [M+H]⁺ at m/z 294.1 is typically selected in the first quadrupole. nih.gov This ion is then fragmented, and a specific product ion is monitored in the third quadrupole for quantification. researchgate.net Labeled this compound, such as this compound-D3, is often used as an internal standard to ensure accuracy. nih.gov
The high sensitivity of LC-MS/MS allows for the use of very small sample volumes, such as 25 μL of plasma or cerebrospinal fluid (CSF). nih.govwustl.edu The calibration ranges are wide, for example, 0.25–350 ng/mL in plasma and 0.025–100 ng/mL in CSF. nih.govwustl.edu These methods are validated according to regulatory guidelines from the FDA and EMA. nih.govwustl.edu
Electrospray Ionization Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique that is commonly used as the ion source in mass spectrometry for the analysis of this compound. nih.govnih.gov ESI is particularly well-suited for polar and thermally labile molecules like this compound. youtube.com It allows for the ionization of the analyte directly from a liquid phase, producing protonated molecules [M+H]⁺. nih.govyoutube.com
The detection and quantification of this compound in human plasma and CSF are often performed in the positive ESI mode. nih.gov The compound-specific parameters for this compound are optimized by infusing a solution of the analyte into the ESI source to achieve maximum ion signal. nih.gov The use of ESI coupled with tandem mass spectrometry (MS/MS) provides high specificity and sensitivity for this compound quantification. nih.gov
Bioanalytical Method Validation in Biological Matrices (e.g., Plasma)
The validation of bioanalytical methods is essential to ensure the reliability of data from pharmacokinetic and bioavailability studies. For this compound, LC-MS/MS methods are frequently validated for its quantification in biological matrices like human plasma and cerebrospinal fluid (CSF). nih.govwustl.edunih.gov
Validation is performed according to guidelines from regulatory bodies such as the FDA and EMA. nih.govwustl.edu Key validation parameters include selectivity, linearity, accuracy, precision (intra- and inter-assay), recovery, and stability. nih.gov
For instance, a validated LC-MS/MS method for this compound in human plasma demonstrated linearity in the range of 0.2-60 ng/mL, with a limit of quantification of 0.2 ng/mL. nih.gov The intra-assay and inter-assay precisions were found to be within 1.6-7.7% and 2.1-5.1%, respectively. nih.gov The accuracy of the method was also high, with intra-assay and inter-assay accuracies ranging from 97.5-108.2% and 97.3-107.0%, respectively. nih.gov Such validated methods are crucial for clinical studies assessing the central nervous system exposure to this compound. nih.govwustl.edu
Table 4: Validated LC-MS/MS Method Parameters for this compound in Human Plasma
| Parameter | Value |
| Matrix | Human Plasma nih.gov |
| Extraction Method | Liquid-Liquid Extraction nih.gov |
| Ionization | Electrospray (ES+) nih.gov |
| Linearity Range | 0.2-60 ng/mL nih.gov |
| Limit of Quantification (LOQ) | 0.2 ng/mL nih.gov |
| Intra-assay Precision (%RSD) | 1.6 to 7.7% nih.gov |
| Inter-assay Precision (%RSD) | 2.1 to 5.1% nih.gov |
| Intra-assay Accuracy | 97.5 to 108.2% nih.gov |
| Inter-assay Accuracy | 97.3 to 107.0% nih.gov |
Stability-Indicating Methods for Pharmaceutical Formulations
The development of stability-indicating analytical methods is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. These methods are designed to quantify the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or handling. For this compound, various stability-indicating methods have been developed and validated, primarily utilizing High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These methods are essential for assessing the stability of this compound in its various pharmaceutical formulations.
Forced degradation studies are an integral part of developing stability-indicating methods. nih.gov These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.govscite.ai The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate and quantify the intact drug from these degradants. International Council for Harmonisation (ICH) guidelines provide a framework for conducting these validation and stress testing studies. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the stability assessment of this compound. newbioworld.org Numerous studies have reported the development and validation of simple, precise, and accurate stability-indicating RP-HPLC methods for the quantification of this compound in bulk drug and pharmaceutical dosage forms like orally disintegrating films and tablets. researchgate.netresearchgate.netslideshare.net
These methods typically utilize a C18 or C8 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or ammonium (B1175870) formate) and an organic modifier (like acetonitrile or methanol). researchgate.netresearchgate.netactapharmsci.com Detection is commonly performed using a UV detector at wavelengths ranging from 247 nm to 314 nm. researchgate.netnano-ntp.com
Forced degradation studies on this compound using HPLC have shown that the drug is susceptible to degradation under various stress conditions. Significant degradation has been observed in basic and photolytic conditions. nih.gov In contrast, the drug has been found to be relatively stable under neutral, acidic, thermal, and oxidative stress. nih.gov The developed HPLC methods have demonstrated the ability to resolve the peak of intact this compound from the peaks of its degradation products, confirming their stability-indicating nature. nano-ntp.comjchps.com For instance, one study identified a total of five degradation products under base hydrolytic and photolytic stress conditions. nih.gov
Below are interactive data tables summarizing the chromatographic conditions and forced degradation results from various published HPLC methods.
Table 1: Summary of RP-HPLC Stability-Indicating Methods for this compound
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Unisphere-C8 (150x4.6mm, 5µm) | Phosphate buffer (pH 5.4): Acetonitrile (72:28 v/v) | 1.0 | 247 | 40.0-120.0 | researchgate.net |
| Phenomenex C18 (150mm x 4.6mm, 5µm) | 0.1% Formic acid (pH 4.25): Acetonitrile (50:50 v/v) | 0.6 | 250 | 5-25 | researchgate.net |
| C18 (250mm x 4.6mm, 5µm) | Acetonitrile: Water (0.1% OPA) (25:75) | 1.0 | 314 | 4-20 | nano-ntp.com |
| C18 (250mm x 4.6mm, 5µm) | Methanol: Acetonitrile: Water (50:30:20 v/v/v) | Not Specified | Not Specified | 5-35 | actapharmsci.com |
| Agilent extended C18 | Methanol: Tetra butyl ammonium hydrogen sulphate (65:35 v/v) | 0.6 | 305 | 0.05–200 | jchps.com |
Table 2: Summary of Forced Degradation Studies of this compound using HPLC
| Stress Condition | Reagent/Condition | Duration/Temperature | Degradation (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.05M HCl | 30 min at 60°C | 15 | actapharmsci.comnano-ntp.com |
| Alkaline Hydrolysis | 0.05M NaOH | 30 min at 60°C | 14 | actapharmsci.comnano-ntp.com |
| Oxidative | 10% Hydrogen peroxide | 30 min at 60°C | 17 | nano-ntp.com |
| Neutral Hydrolysis | Water | 30 min at 60°C | 0.1 | nano-ntp.com |
| Acidic | Not Specified | Not Specified | 4.16 | jchps.com |
| Alkaline | Not Specified | Not Specified | 3.07 | jchps.com |
| Oxidative | Not Specified | Not Specified | 2.18 | jchps.com |
| Thermal | Not Specified | Not Specified | 3.82 | jchps.com |
| Photolytic | Not Specified | Not Specified | 3.29 | jchps.com |
| Acid Hydrolysis | Not Specified | Not Specified | 11.42 | iajps.com |
| Alkaline Hydrolysis | Not Specified | Not Specified | 22.49 | iajps.com |
| Oxidative | 30% H2O2 | 24 hours | 12.85 | iajps.com |
High-Performance Thin-Layer Chromatography (HPTLC) Methods
HPTLC is another valuable technique for the stability analysis of this compound. newbioworld.org It offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. Stability-indicating HPTLC methods have been developed for the determination of this compound hydrochloride in pure form and pharmaceutical formulations. akjournals.com
These methods typically employ silica gel 60 F254 plates as the stationary phase and a mixture of solvents like chloroform, methanol, and ethyl acetate as the mobile phase. akjournals.com Densitometric analysis is carried out at a specific wavelength, for example, 302 nm, to quantify the separated spots. akjournals.com
Forced degradation studies using HPTLC have also confirmed the degradation of this compound under stress conditions. For instance, in one study, acid degradation resulted in eight distinct degradation product peaks with different Rf values, demonstrating the method's ability to separate the parent drug from its degradants. akjournals.com The linearity of these methods has been established over concentration ranges such as 25–500 ng/spot. akjournals.com
Table 3: Summary of HPTLC Stability-Indicating Methods for this compound
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Rf Value | Linearity Range (ng/spot) | Reference |
|---|---|---|---|---|---|
| Silica gel 60 F254 | Chloroform: Methanol: Ethyl acetate (7:2:1, v/v) | 302 | 0.67 ± 0.011 | 25–500 | akjournals.com |
| Silica gel 60 F254 | Chloroform: Ethyl acetate: Methanol: Ammonia (9:5:4:0.1 v/v) | 254 | 0.52 ± 0.02 | 200-1200 | nih.gov |
Future Directions and Emerging Research Areas
Novel Ondansetron (B39145) Derivatives and Analogues
Research into novel this compound derivatives and analogues is an ongoing area of investigation. These studies aim to identify compounds with potentially improved pharmacological properties, such as enhanced potency, selectivity, altered pharmacokinetic profiles, or reduced side effects.
One area of exploration involves the study of optically pure enantiomers of this compound. Research has indicated that the R(+) enantiomer of this compound may possess potent antiemetic activity while potentially avoiding some adverse effects associated with the racemic mixture. These adverse effects can include headache, constipation, and increases in transaminase levels. google.com Furthermore, novel compositions containing optically pure R(+) this compound are being investigated for potential use in treating behavioral disorders like mood anxiety and schizophrenia, as well as conditions related to its 5-HT3 receptor antagonist activity, such as gastrointestinal motility disorders, depression, migraine, and withdrawal symptoms from substances like alcohol or nicotine. google.com
Beyond enantiomers, the synthesis of novel compounds based on the this compound structure is being pursued. For instance, studies have explored the synthesis of novel superdisintegrants, such as starch derivatization with polysuccinimide, and their application in developing fast-dissolving tablets containing this compound. nih.gov This suggests an interest in modifying excipients or creating novel chemical entities that interact favorably with this compound to improve its formulation and performance.
Another avenue of research explores potential new therapeutic applications for this compound and its related compounds. In silico and in vitro studies have investigated this compound as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine (B1216132). researchgate.netresearchgate.net These studies suggest that this compound could have therapeutic applications in inhibiting cholinesterase, particularly butyrylcholinesterase, potentially relevant for conditions like Alzheimer's disease. researchgate.netresearchgate.net Molecular docking and dynamics simulations have indicated that this compound is highly potent against both enzymes, showing better results than some FDA-approved cholinesterase inhibitors in in vitro studies. researchgate.netresearchgate.net
Advanced Drug Delivery Systems
Significant advancements are being made in developing advanced drug delivery systems for this compound to overcome limitations of conventional formulations, such as low oral bioavailability due to first-pass metabolism and short half-life. pensoft.netuobaghdad.edu.iqmedcraveonline.comijpsr.infonih.gov These novel systems aim to provide sustained release, improve absorption, reduce dosing frequency, and enhance patient compliance. pensoft.netijpsr.infojddtonline.info
Floating Drug Delivery Systems
Floating drug delivery systems (FDDS), also known as gastroretentive floating systems, are designed to remain in the stomach for an extended period, thereby prolonging gastric residence time and improving the absorption of drugs that are better absorbed in the upper gastrointestinal tract. pensoft.netpharmacophorejournal.comallresearchjournal.compharmacophorejournal.com This approach is particularly beneficial for drugs with a short half-life like this compound hydrochloride. pensoft.netpharmacophorejournal.com
Studies have focused on developing floating tablets of this compound using various polymers and effervescent agents. jddtonline.infopharmacophorejournal.comallresearchjournal.compharmacophorejournal.comijddr.in For example, formulations utilizing polymers like HPMC K15, Guargum, Chitosan (B1678972), and effervescent agents like sodium bicarbonate have been investigated. jddtonline.infopharmacophorejournal.compharmacophorejournal.com These formulations are designed to float on gastric fluid and release the drug slowly over time. pharmacophorejournal.comwjarr.com Research has demonstrated the successful development of floating tablets exhibiting desirable properties such as adequate floating time (often exceeding 12 hours) and sustained drug release profiles. jddtonline.infopharmacophorejournal.comallresearchjournal.compharmacophorejournal.comijddr.in
Data from studies on floating tablets of this compound hydrochloride highlight the influence of polymer combinations and concentrations on drug release and buoyancy.
| Formulation | Polymers Used | Key Excipient | Floating Time | Drug Release (% in 12 hours) | Reference |
| F8 | Chitosan, Guargum, HPMC K15 | Sod. Carbonate | >12 hours | >80% | jddtonline.info |
| F9 | Chitosan, Xanthan Gum | Sodium Bicarbonate | >12 hours | 90-94% | pharmacophorejournal.compharmacophorejournal.com |
| F6 | HPMC K4M, Ethyl cellulose | Not specified | 8-12 hours | Not specified | ijddr.in |
| Natural Carriers | Banana based carriers, Ethyl cellulose, HPMC | Not specified | >12 hours | Not specified | allresearchjournal.com |
These studies indicate the potential of FDDS to provide sustained release of this compound, which could lead to reduced dosing frequency and improved patient compliance. jddtonline.infoallresearchjournal.com
Transdermal Systems
Transdermal drug delivery systems offer an alternative route of administration for this compound, allowing for continuous drug delivery through the skin into the systemic circulation, bypassing hepatic first-pass metabolism and potentially improving bioavailability. uobaghdad.edu.iqmedcraveonline.comijpsr.infonih.govwisdomlib.org this compound hydrochloride is considered an ideal candidate for transdermal delivery due to its low molecular weight and good skin penetration properties. uobaghdad.edu.iqmedcraveonline.comijpsr.info
Research has focused on developing transdermal patches and microemulsions containing this compound. uobaghdad.edu.iqmedcraveonline.comijpsr.infonih.govwisdomlib.org Matrix-type transdermal patches incorporating various polymers like ethyl cellulose, Eudragit S100, PVA, and PVP have been developed and evaluated for drug diffusion characteristics and sustained release profiles. medcraveonline.comijpsr.infowisdomlib.org Studies have shown that these patches can provide sustained drug release over extended periods. medcraveonline.comijpsr.infowisdomlib.org
Microemulsion-based transdermal delivery systems for this compound hydrochloride have also been investigated as a potential method to improve bioavailability. nih.gov These systems, composed of oil, surfactant, and co-surfactant, are designed to enhance skin permeation. nih.gov
Evaluation parameters for transdermal systems include physical properties of the patches (thickness, folding endurance, drug content), in vitro drug release, and ex vivo permeation studies through skin models. medcraveonline.comwisdomlib.org Studies have demonstrated successful formulations with consistent drug content and effective drug diffusion. medcraveonline.comwisdomlib.org
Gastroretentive Systems
Gastroretentive drug delivery systems (GRDDS) are designed to retain the drug in the stomach for a prolonged period, offering advantages such as improved bioavailability, reduced dosing frequency, and a more consistent drug release profile. pensoft.netjddtonline.infoscienceopen.com This is particularly relevant for drugs like this compound hydrochloride, which has a short half-life and undergoes significant first-pass metabolism. pensoft.netjddtonline.info
Various approaches are being explored for this compound GRDDS, including floating systems (as discussed in 9.2.1), mucoadhesive systems, expandable systems, and raft-forming systems. pensoft.netscienceopen.com Raft-forming systems, for instance, involve the formation of a viscous gel-like layer that floats on the gastric contents, allowing for sustained drug release. pensoft.netscienceopen.com Studies have developed raft-forming gastroretentive systems for this compound hydrochloride using polyelectrolyte complexes of Chitosan and anionic polymers, demonstrating high entrapment efficiency, drug loading, buoyancy, and extended drug release over 12 hours. pensoft.netscienceopen.com
Research findings on a raft-forming gastroretentive system for this compound HCl highlight its performance characteristics:
| Formulation | Polymer Composition | Entrapment Efficiency (%) | Drug Loading (%) | Buoyancy Duration | Extended Drug Release | Swelling Ratio (at 8 hours) | Reference |
| F12 (Optimized) | Chitosan: Carbopol 934 (PEC) | 98 | 11.5 | >12 hours | Over 12 hours | 1584% | pensoft.netscienceopen.com |
These results indicate the potential of such systems to significantly prolong gastric retention and provide sustained delivery of this compound. pensoft.netscienceopen.com
Orodispersible Drug Delivery Systems
Orodispersible drug delivery systems (ODDS), such as orodispersible tablets (ODTs) and oral soluble films, are designed to rapidly dissolve or disintegrate in the mouth without the need for water, offering convenience and improved compliance, especially for patients who have difficulty swallowing. wjarr.comrfppl.co.inijapjournal.com this compound is available in these forms, particularly due to its low solubility and to minimize water intake which might induce vomiting. wjarr.comnih.gov
Research in this area focuses on formulating this compound ODDS with rapid disintegration times and acceptable taste masking. rfppl.co.inijapjournal.comnih.gov Studies involve the use of superdisintegrants like crospovidone and croscarmellose sodium, as well as taste-masking strategies using sweeteners and flavoring agents. rfppl.co.inijapjournal.comnih.gov The goal is to achieve fast dissolution and absorption in the oral cavity, leading to a quicker onset of action. rfppl.co.inijapjournal.com
Evaluation of orodispersible tablets includes parameters such as disintegration time, dispersion time, wetting time, hardness, friability, and drug content. rfppl.co.in Studies have demonstrated the successful formulation of this compound orodispersible tablets with rapid disintegration properties. rfppl.co.innih.gov
3D Printing and Nanofiber Technologies
Three-dimensional (3D) printing and nanofiber technologies represent innovative approaches for the fabrication of customized and advanced drug delivery systems for this compound. wjarr.comnih.govdigitellinc.comulisboa.pttbzmed.ac.irmdpi.comnih.gov3dprint.comresearchgate.net
3D printing allows for the creation of dosage forms with precise control over size, shape, and internal structure, enabling tailored drug release profiles and personalized medicine. ulisboa.ptmdpi.com3dprint.com Techniques like selective laser sintering (SLS) and semi-solid extrusion (SSE) have been explored for printing this compound-containing dosage forms, including orodispersible tablets (printlets) and chewable gummy tablets. nih.govulisboa.ptmdpi.com3dprint.com These methods can produce tablets with characteristics comparable to commercially available products, offering the potential for on-demand manufacturing of individualized doses. nih.gov3dprint.com
Nanofiber technologies, particularly electrospinning, are being investigated to produce fast-disintegrating drug delivery systems. digitellinc.comtbzmed.ac.irnih.govresearchgate.netbilkent.edu.tr Electrospun nanofibers have a large surface area and porous structure, facilitating rapid dissolution. digitellinc.comresearchgate.netbilkent.edu.tr Studies have reported the electrospinning of this compound into nanofibers, often in combination with cyclodextrins to enhance solubility and dissolution rate. digitellinc.comnih.govresearchgate.netbilkent.edu.tr These nanofibrous webs can achieve fast disintegration times (e.g., ~2 seconds in artificial saliva) and improved drug release profiles compared to traditional formulations. nih.govresearchgate.net Nanofibers are being explored for various routes of administration, including fast-dissolving sublingual dosage forms. tbzmed.ac.ir
Research on 3D printed this compound formulations highlights the ability to achieve specific release profiles and drug content accuracy. nih.govmdpi.com
| Technology | Dosage Form | Key Materials Used | Key Finding | Reference |
| Selective Laser Sintering (SLS) | Orodispersible Printlets | This compound-cyclodextrin complexes, Mannitol | Disintegration time ~15 s, >90% drug release in 5 min, comparable to commercial ODT. | nih.gov3dprint.com |
| Semi-Solid Extrusion (SSE) | Chewable Gummy Tablets | Not specified in detail | Successful printing with satisfactory mechanical properties and drug content uniformity. | mdpi.com |
| Electrospinning | Nanofibrous Webs | This compound, Hydroxypropyl beta cyclodextrins (HPβCD) | Fast disintegration (~2 s), faster and higher drug release compared to PVA formulations. | digitellinc.comnih.govresearchgate.net |
These advanced manufacturing techniques offer promising avenues for developing novel this compound formulations with improved performance and the potential for personalized medicine. ulisboa.ptmdpi.com3dprint.com
Pharmacogenomic Guided Therapy Refinement
Pharmacogenomics plays a significant role in understanding and predicting individual responses to this compound. Variations in genes encoding drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, have been linked to altered this compound metabolism and efficacy.
This compound is primarily metabolized in the liver by multiple CYP enzymes, including CYP3A4, CYP1A2, and CYP2D6. mims.comfda.govdrugs.comhee.nhs.ukdrugbank.com Studies have highlighted the significant role of CYP2D6 in this compound metabolism. hee.nhs.ukresearchgate.net Genetic variations in CYP2D6 can affect how quickly the drug is broken down in the body. hee.nhs.uk For instance, CYP2D6 ultrarapid metabolizers may experience decreased this compound exposure and a reduced antiemetic effect, potentially leading to more vomiting episodes compared to normal metabolizers. mims.compharmgkb.orgnih.govopenaccessjournals.com The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines suggesting that CYP2D6 ultrarapid metabolizers may benefit from an alternative antiemetic medication not primarily metabolized by CYP2D6, such as granisetron (B54018). mims.comhee.nhs.ukpharmgkb.org
Beyond CYP2D6, other genes have been implicated in the response to this compound, including the adenosine (B11128) triphosphate-binding cassette subfamily B member 1 (ABCB1) gene and the genes for the serotonin (B10506) 5-HT3A and 5-HT3B receptors. nih.govresearchgate.netresearchgate.net Genetic variations in ABCB1 have been associated with reduced response to this compound, with specific genotypes potentially predicting antiemetic response. pharmgkb.orgresearchgate.net While some studies suggest increased this compound exposure in CYP2D6 intermediate and poor metabolizers, a notable effect on patient response has not always been documented. pharmgkb.org Further research is needed to fully elucidate the role of variations in genes like CYP3A5 and CYP1A1 on this compound pharmacokinetics and antiemetic efficacy. nih.gov
Pharmacogenomic testing for CYP2D6 variation can help identify patients who may have lower plasma concentrations of this compound, guiding the selection of alternative drugs to ensure an adequate antiemetic effect. hee.nhs.uk
Exploration of Non-Antiemetic Therapeutic Potential
While best known for its antiemetic properties, research is exploring the potential of this compound in therapeutic areas beyond nausea and vomiting, particularly in the context of central nervous system (CNS)-related disorders and other conditions. This compound has been reported to have anxiolytic and neuroleptic properties. nih.gov
One area of emerging research is the potential use of this compound in treating Neonatal Opioid Withdrawal Syndrome (NOWS). A clinical trial exploring the impact of this compound in infants found that it significantly reduced the severity of withdrawal symptoms. jefferson.edu Mathematical modeling is being used to identify optimized this compound doses for symptom relief in NOWS, with future trials being sought to investigate its potential in reducing symptom duration or shortening hospital stays for these infants. jefferson.edu
Studies also suggest potential applications in controlling postoperative shivering in normothermic patients. researchgate.net Furthermore, the effect of this compound on neutrophils in the inflammatory response is being investigated, with bioinformatics approaches highlighting potential therapeutic targets and pharmacological pathways against critical illness. frontiersin.org While preliminary, these findings suggest a broader scope for this compound's therapeutic utility that warrants further investigation through in vivo experiments and clinical trials. frontiersin.org
Understanding Patient-to-Patient Variability in Response
Significant patient-to-patient variability in the response to this compound exists, and understanding the factors contributing to this variability is a key area of ongoing research. This variability is not solely explained by CYP2D6 genetic variants. nih.gov
Factors contributing to this variability include specific patient characteristics such as age, gender, and body mass index (BMI). nih.govresearchgate.net For instance, studies in pediatric oncology populations have identified age and higher BMI as predictors of this compound failure. researchgate.net Women have also been reported to have higher peak plasma concentrations and lower oral clearance of this compound compared to men, although current labeling does not recommend dosage adjustment based on sex. researchgate.net
Genetic variations in other genes, such as ABCB1 and the serotonin receptor genes (5-HT3A and 5-HT3B), also contribute to the observed variability in antiemetic response. nih.govresearchgate.netresearchgate.net Further research into the interaction of different receptors in the nausea-vomiting neuroendocrine pathway is crucial for a more complete understanding of this variability. openaccessjournals.com
Investigation of Undefined Mechanisms of Action
While this compound is known to be a selective 5-HT3 receptor antagonist, its exact mechanism of action is not fully characterized. mims.comfda.govdrugs.commedscape.comfda.gov It is understood that this compound selectively antagonizes 5-HT3 receptors located peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone, thereby blocking the release of serotonin and inhibiting the initiation of the vomiting reflex. mims.com However, it is not definitively certain whether its antiemetic action is mediated centrally, peripherally, or at both sites. fda.govdrugs.comfda.gov
This compound does not have effects on dopamine (B1211576) receptors, distinguishing it from some other antiemetics and explaining its lack of association with akathisia or extrapyramidal symptoms. researchgate.netmedscape.comwikipedia.org However, the full extent of its interactions with other receptors or channels and their potential therapeutic applications are still being explored. researchgate.net
Ongoing research aims to further elucidate the precise molecular and cellular pathways through which this compound exerts its effects, which could potentially uncover new therapeutic targets and refine its clinical application.
Clinical Trials in Understudied Populations
Clinical trials are essential for establishing the efficacy and safety of medications across diverse patient populations. Historically, certain groups have been underrepresented in clinical research, leading to gaps in understanding how medications like this compound perform in these individuals.
Efforts are underway to conduct clinical trials of this compound in understudied populations to address these knowledge gaps. This includes pediatric patients across various age groups and those undergoing different surgical procedures or chemotherapy regimens. researchgate.netnih.govpediatrictrials.orgclinicaltrialsregister.eu While this compound is used in children, there is a need for more pediatric-specific pharmacogenomic data and a better understanding of drug exposure in different pediatric age groups and special populations like obese children. researchgate.netpediatrictrials.org
Pregnant women represent another population where further study is needed, despite this compound often being considered safe during pregnancy. frontiersin.orgwikipedia.orgservice.gov.uk Research is being conducted to investigate the pharmacogenomics of this compound's cardiac safety profile in pregnant women. nih.gov
The elderly population, particularly concerning postoperative nausea and vomiting, also has limited experience with this compound use, although it has been well-tolerated in older patients receiving chemotherapy. service.gov.uk Clinical development is progressing to establish this compound's efficacy in a wider surgical population, including the elderly and those undergoing non-gynecological surgery. nih.gov
Furthermore, specific conditions like radiation-induced nausea and vomiting (RINV) have been highlighted as occurring in understudied populations, warranting further investigation of this compound's role in managing these symptoms. service.gov.uk Clinical trials are also exploring the use of this compound for conditions like vomiting in children with mild to moderate dehydration and hyperemesis gravidarum. clinicaltrialsregister.eu
Conducting clinical trials in these understudied populations is crucial for optimizing this compound use, ensuring appropriate dosing, and improving outcomes across a broader range of patients.
Q & A
How should researchers design controlled trials to evaluate ondansetron’s comparative efficacy against other antiemetics?
Basic Research Question
To assess this compound’s efficacy, trials should employ randomized, double-blind designs with active comparators (e.g., metoclopramide, domperidone) and placebo controls. Stratify patients by risk factors (e.g., surgery type, chemotherapy regimen) and use standardized endpoints like vomiting cessation rates at 6- and 24-hour intervals . Statistical power calculations must account for expected effect sizes; for instance, a 15–20% superiority margin for this compound at 24 hours (92.5% efficacy vs. 77.5–82.5% for comparators) . Use intention-to-treat analysis to minimize bias from attrition.
What methodological pitfalls arise when analyzing this compound’s dose-response relationship in postoperative nausea and vomiting (PONV)?
Advanced Research Question
Dose-response studies require stratification by administration route (IV vs. oral) and patient subgroups (e.g., pediatric vs. adult). Systematic reviews indicate optimal efficacy at 8 mg IV or 16 mg orally, with a number-needed-to-treat (NNT) of 5–6 for vomiting prevention . However, nonlinear pharmacokinetics (e.g., CYP3A4 induction by phenytoin) may alter bioavailability, necessitating therapeutic drug monitoring in pharmacogenomic studies . Dose-ranging trials should use adaptive designs to identify thresholds for diminishing returns in efficacy vs. adverse effects (e.g., headache, elevated liver enzymes) .
How can meta-analyses address covert duplicate publication bias in this compound trials?
Advanced Research Question
Covert duplication (e.g., unreported overlapping datasets) inflates efficacy estimates by up to 23% . Researchers should:
- Screen for redundant patient cohorts using author lists, trial locations, and enrollment dates.
- Cross-reference protocols via registries (e.g., ClinicalTrials.gov ) to detect unreported overlaps.
- Apply sensitivity analyses to compare effect sizes between duplicated and unique datasets. For example, this compound’s NNT for PONV improved from 9.5 (non-duplicated data) to 4.9 when duplicates were included, highlighting bias .
What statistical approaches reconcile conflicting epidemiological data on this compound’s teratogenic risks?
Advanced Research Question
Conflicting findings (e.g., cardiac defects vs. no significant cleft palate risk) require subgroup analysis and exposure verification. A U.S. cohort study (n=88,467) reported a 1.24x increased risk of oral clefts (3 additional cases/10,000 births) but no cardiac anomalies . However, a nested case-control study using clinical exposure data (vs. prescription records) found no significant orofacial cleft association . Researchers should apply propensity score matching to adjust for confounders (e.g., maternal age, comorbidities) and use Bayesian meta-analysis to quantify uncertainty across heterogeneous datasets .
How can preclinical studies optimize models for this compound’s off-target effects (e.g., antidepressant or ion channel modulation)?
Advanced Research Question
Mechanistic studies should combine in vitro (e.g., SK channel inhibition in ventricular myocytes ) and in vivo models (e.g., forced swim tests for antidepressant activity ). For ion channel effects, use patch-clamp electrophysiology to differentiate this compound’s action from apamin-sensitive currents . In behavioral studies, co-administer this compound with SSRIs (e.g., fluoxetine) and measure serotonin levels via HPLC, noting synergistic increases (p<0.05) . Dose standardization is critical, as off-target effects often occur at supratherapeutic concentrations.
What real-world data (RWD) methodologies validate this compound’s repurposing potential (e.g., COVID-19 mortality reduction)?
Advanced Research Question
RWD studies require rigorous confounding control. A retrospective analysis of ventilated COVID-19 patients used propensity score matching to link early this compound use with survival benefits, likely via 5-HT3 receptor modulation of cytokine storms . However, researchers must address immortal time bias by aligning exposure windows with clinical milestones (e.g., intubation timing). Triangulate RWD findings with preclinical models (e.g., ACE2-expressing lung cells) to establish biological plausibility.
How should researchers assess this compound’s adverse effect profile in long-term oncology trials?
Basic Research Question
Prioritize active surveillance for dose-dependent effects:
- QT prolongation : ECG monitoring in patients with electrolyte imbalances or co-administered QT-prolonging drugs .
- Hepatotoxicity : Track ALT/AST levels, noting a number-needed-to-harm (NNH) of 31 for elevated enzymes .
- Drug interactions : Screen for CYP3A4 inducers (e.g., rifampicin), which reduce this compound’s AUC by 50–70% . Use Poisson regression to model risk accumulation over cumulative doses.
What experimental frameworks validate this compound’s efficacy in pediatric populations without extrapolating from adult data?
Advanced Research Question
Pediatric trials must adjust for age-related pharmacokinetics (e.g., higher clearance rates in children). Use population pharmacokinetic modeling to derive weight-based dosing (e.g., 0.15 mg/kg IV) . For acute gastroenteritis, employ validated endpoints like oral rehydration success rates and vomiting frequency at 24 hours, noting this compound’s 92.5% efficacy in children vs. 77.5% for metoclopramide . Bayesian adaptive designs can optimize sample size while minimizing invasive procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
